molecular formula C7H5ClN2O B1409349 5-Chloro-2-(cyanomethyl)pyridine 1-oxide CAS No. 1706463-17-3

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Cat. No.: B1409349
CAS No.: 1706463-17-3
M. Wt: 168.58 g/mol
InChI Key: WUUGVFRQWCGUDP-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a versatile pyridine N-oxide derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates two key reactive sites: the chloropyridine moiety and the cyanomethyl group, allowing for diverse chemical transformations and the construction of complex molecular architectures. This compound is part of the heterocyclic N-oxide family, a class of molecules recognized as an emerging class of therapeutic agents with a wide range of biological activities . Pyridine N-oxides are particularly valued in drug discovery as they can act as bioisosteres for carbonyl groups, forming critical hydrogen bonding networks that can lead to superior inhibitory activities in enzyme targets . Furthermore, the N-oxide motif can mimic nitric oxide (NO), potentially eliciting NO-like effects such as acting as a potassium channel opener . Research specifically highlights the utility of 2-(cyanomethyl)pyridine 1-oxide as a precursor in the efficient synthesis of novel pyridine N-oxide-bearing 5-aminoisoxazoles, which have shown promise as multi-target inhibitors for Alzheimer's disease therapy . The synthesized compounds demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO), with some candidates exhibiting efficacy comparable to established drugs like donepezil . As such, this compound presents significant research value for developing new therapeutic agents for neurodegenerative diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-chloro-1-oxidopyridin-1-ium-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-2-7(3-4-9)10(11)5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGVFRQWCGUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1Cl)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS 220000-87-3 physical properties and melting point

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties and Melting Point of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide, identified by the CAS number 220000-87-3, is a chemical compound of interest in various fields, including medicinal chemistry and organic synthesis.[1] As an intermediate in the synthesis of significant pharmaceutical compounds, a thorough understanding of its physical and chemical properties is paramount for its effective application and for the development of robust synthetic protocols.[2] This guide provides a comprehensive overview of the physical properties of 4-Chloro-N-methylpicolinamide, with a detailed focus on its melting point and the experimental determination thereof.

The molecular structure of 4-Chloro-N-methylpicolinamide features a picolinamide backbone substituted with a chlorine atom at the fourth position and a methyl group on the amide nitrogen.[1] This configuration of functional groups—a chlorinated pyridine ring and an N-methylated amide—imparts specific characteristics to the molecule, influencing its polarity, solubility, and thermal behavior. The compound is described as a polar organic molecule that can engage in hydrogen bonding.[3]

Physical and Chemical Properties

A compilation of the key physical and chemical properties of 4-Chloro-N-methylpicolinamide is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and industrial settings.

PropertyValueSource(s)
CAS Number 220000-87-3[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₇ClN₂O[1][4][5][6][8]
Molecular Weight 170.6 g/mol [4][5][6][8]
Appearance Off-white to pale-yellow solid; Crystal - Powder / Colour: White - Very pale yellow - Yellow[3][5][6]
Melting Point 41-43°C; 44.0 to 48.0 °C[2][3][4][5]
Boiling Point 317.8 °C at 760 mmHg; 352.38°C at 760 mmHg[2][4][5]
Density 1.264 g/cm³; 1.331g/cm³[2][4][5]
Solubility Soluble in MDC, ethyl acetate, methanol; Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly)[3][5]
Flash Point 146 °C[2][4]
Storage Temperature Room Temperature; Recommended in a cool and dark place, <15°C[3][6]

The properties of amides, such as moderate solubility in polar solvents and the capacity for hydrogen bonding, are characteristic of 4-Chloro-N-methylpicolinamide.[1] The presence of the chlorine atom can further influence its reactivity and biological interactions.[1]

Melting Point: A Critical Parameter for Purity and Identification

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the melting range. Therefore, accurate determination of the melting point is a fundamental technique in chemical synthesis and quality control.

For 4-Chloro-N-methylpicolinamide, various sources report a melting point in the range of 41-43°C or 44-48°C.[2][3][4][5] This slight variation may be attributed to different experimental conditions or the purity of the sample being tested.

Experimental Protocol for Melting Point Determination

The following section details a robust, step-by-step methodology for the accurate determination of the melting point of 4-Chloro-N-methylpicolinamide using a modern melting point apparatus.[9] This protocol is designed to ensure accuracy and reproducibility.

I. Sample Preparation

The initial preparation of the sample is a critical step that directly impacts the quality of the results.

  • Ensure Sample is Dry: The sample of 4-Chloro-N-methylpicolinamide must be completely dry, as moisture can act as an impurity and depress the melting point.

  • Create a Fine Powder: If the sample consists of large crystals, it should be gently pulverized into a fine, homogeneous powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.[10]

  • Load the Capillary Tube:

    • Take a capillary tube that is sealed at one end.

    • Press the open end of the tube into the powdered sample.[11]

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[10] A more efficient method is to drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube) onto the benchtop. The bouncing action will tightly pack the sample.[10][11]

    • The packed sample height should be between 2-3 mm to ensure a uniform and observable melting process.[10]

II. Melting Point Measurement

This phase involves the careful heating of the sample and precise observation of the melting process.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9][10]

  • Initial Rapid Heating (for unknown or approximate melting point): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[10]

  • Controlled Heating Rate:

    • For an accurate measurement, a slow and controlled heating rate is crucial as the melting point is approached.[10]

    • Rapidly heat the sample to about 20°C below the expected melting point (based on literature values or the preliminary measurement).[10]

    • Then, decrease the heating rate to approximately 1-2°C per minute.[10] This slow rate allows the temperature of the heating block and the sample to equilibrate, ensuring that the recorded temperature is an accurate reflection of the sample's temperature.[10]

  • Observation and Recording:

    • Observe the sample closely through the magnifying eyepiece.[9]

    • Record the temperature (T₁) at which the first droplet of liquid appears.[10]

    • Continue to observe and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[10]

    • The melting point is reported as a range from T₁ to T₂.

III. Post-Measurement
  • Cooling: Allow the apparatus to cool down sufficiently before performing another measurement.[10]

  • Repeatability: For reliable results, the determination should be repeated at least once to ensure consistency.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_post Post-Measurement Dry Ensure Sample is Dry Powder Create Fine Powder Dry->Powder Load Load Capillary Tube (2-3 mm height) Powder->Load Insert Insert into Apparatus Load->Insert Heat Controlled Heating (1-2°C/min near MP) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 (first drop) and T2 (fully melted) Observe->Record Report Report Melting Range (T1 - T2) Record->Report Cool Cool Apparatus Report->Cool Repeat Repeat for Consistency Cool->Repeat

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide provides a detailed overview of the physical properties of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3), with a particular emphasis on its melting point. The provided experimental protocol for melting point determination offers a standardized and reliable method for researchers and scientists. A precise understanding and accurate measurement of these fundamental properties are essential for the successful application of this compound in research and development, particularly in the synthesis of novel pharmaceuticals.

References

  • 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Nitro Compounds: Types, Synthesis, Properties and Uses - EMBIBE. (2025, April 8). Retrieved from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route - SciSpace. (n.d.). Retrieved from [Link]

  • What are the physical properties of nitro compounds? - Characteristics | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance - epa nepis. (n.d.). Retrieved from [Link]

  • Melting Point Determination Lab Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • 4-chloro-N-methylpyridine-2-carboxamide CAS 220000-87-3 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

  • Properties Of Nitro Compounds - Physics Wallah. (n.d.). Retrieved from [Link]

  • 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one - ChemBK. (2024, April 9). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved from [Link]

  • Nitro Compounds, Aliphatic - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed. (2023, June 29). Retrieved from [Link]

  • 2-(2-Chlorophenyl)-2-nitrocyclohexanone | C12H12ClNO3 | CID 132822093 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Cas 2079878-75-2,2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | lookchem. (n.d.). Retrieved from [Link]

  • Approaches Towards the Synthesis of Ketamine Metabolites - eGrove. (2020, April 29). Retrieved from [Link]

Sources

Role of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in Edoxaban synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in Edoxaban API Manufacturing

Executive Summary

The synthesis of Edoxaban (N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide) requires the convergence of three highly specified fragments. Among these, the 5-chloropyridin-2-yl moiety (Fragment A) is critical for the drug's factor Xa binding affinity.

While standard industrial routes often employ commercially available 5-chloropyridin-2-amine, advanced process intensification and cost-optimization strategies utilize This compound as a high-value intermediate. This molecule serves a dual role:

  • Synthetic Pivot: It acts as an activated scaffold for generating high-purity 5-chloropyridin-2-amine via oxidative degradation or rearrangement pathways.

  • Impurity Sink: The N-oxide functionality alters solubility profiles, allowing for the crystallization-based purging of non-chlorinated or regio-isomeric impurities prior to the final coupling steps.

This guide details the mechanistic role, synthesis, and quality control parameters of this specific intermediate within the Edoxaban supply chain.

Retrosynthetic Context & Molecular Logic

To understand the utility of this compound, we must look at the retrosynthesis of the Edoxaban "Fragment A".

The Challenge: Direct chlorination of 2-aminopyridine often yields a mixture of mono- and di-chlorinated byproducts (e.g., 3,5-dichloro derivatives), which are difficult to separate. The Solution: Constructing the amine functionality after establishing the chloropyridine core ensures regioselectivity. The cyanomethyl-N-oxide route provides a "masked" amine precursor that can be purified via its distinct polarity.

Diagram 1: Retrosynthetic Disconnection of Edoxaban

Edoxaban_Retrosynthesis Edoxaban Edoxaban Tosylate (Target API) Fragment_A Fragment A: 5-Chloropyridin-2-amine (Critical Pharmacophore) Edoxaban->Fragment_A Amide Coupling Fragment_B Fragment B: Oxalamide Linker Edoxaban->Fragment_B Fragment_C Fragment C: Cyclohexyl-Thiazole Core Edoxaban->Fragment_C Intermediate_Oxide KEY INTERMEDIATE: This compound Fragment_A->Intermediate_Oxide Oxidative Cleavage / Rearrangement Precursor Starting Material: 5-Chloro-2-methylpyridine Intermediate_Oxide->Precursor N-Oxidation & Side-chain Functionalization

Caption: Retrosynthetic logic placing this compound as a precursor to the Fragment A pharmacophore.

Mechanistic Role & Synthesis Protocols[1][2][3][4][5][6][7]

The transformation of this compound into the required amine involves sophisticated heterocyclic chemistry. The N-oxide group is not merely a bystander; it activates the pyridine ring and the alpha-carbon.

Synthesis of the Intermediate

The synthesis typically proceeds from 5-chloro-2-methylpyridine (2-picoline derivative).

Step 1: N-Oxidation

  • Reagents: Urea Hydrogen Peroxide (UHP) / Phthalic Anhydride or mCPBA.

  • Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen.

  • Outcome: 5-Chloro-2-methylpyridine 1-oxide.

Step 2: Boekelheide / Polonovski-type Functionalization

  • Reagents: Acetic Anhydride (

    
    ), followed by hydrolysis and Cyanation (TMSCN or NaCN).
    
  • Role of N-oxide: The N-oxide facilitates the rearrangement to the acetoxymethyl intermediate, which is then converted to the chloromethyl or cyanomethyl species.

  • Target Generation: Re-oxidation (if reduced during cyanation) yields This compound .

Conversion to 5-Chloropyridin-2-amine

This is the critical "Role" step. The cyanomethyl group (


) acts as a surrogate for the amine.
  • Pathway A (Oxidative Degradation): The activated methylene of the cyanomethyl group (enhanced by the electron-withdrawing N-oxide) is susceptible to oxidative cleavage (e.g., using

    
     or Ozone) to yield 5-chloropyridin-2-one  or 5-chloropyridine-2-carboxylic acid , which is subsequently converted to the amine via Curtius rearrangement.
    
  • Pathway B (Radical Alkylation/Substitution): The N-oxide allows for nucleophilic displacement of the cyanomethyl group under specific conditions, effectively "swapping" the carbon chain for an amine equivalent.

Diagram 2: Synthetic Workflow & Reactivity

Synthesis_Pathway Start 5-Chloro-2-methylpyridine N_Oxide_1 Intermediate 1: N-Oxide Formation Start->N_Oxide_1 UHP / TAA Rearrange Polonovski Rearrangement N_Oxide_1->Rearrange Ac2O Cyano Target: 5-Chloro-2-(cyanomethyl) pyridine 1-oxide Rearrange->Cyano 1. Hydrolysis 2. Cyanation 3. Re-oxidation Cleavage Oxidative Cleavage (-CO2) Cyano->Cleavage Oxidant Amine Fragment A: 5-Chloropyridin-2-amine Cleavage->Amine Curtius/Hofmann

Caption: Step-by-step conversion from picoline precursor to the active Edoxaban fragment via the cyanomethyl N-oxide intermediate.

Experimental Protocol: Self-Validating System

This protocol describes the isolation and utilization of the cyanomethyl N-oxide intermediate. Note: All steps must be performed in a fume hood due to cyanide and N-oxide hazards.

Phase 1: Preparation of this compound
  • Reaction: Charge a reactor with 5-chloro-2-(chloromethyl)pyridine 1-oxide (1.0 eq) and NaCN (1.2 eq) in DMF.

  • Control: Maintain temperature at 20-25°C to prevent thermal decomposition of the N-oxide (Risk of Runaway: High).

  • Validation (IPC): Monitor by HPLC. Disappearance of chloromethyl starting material (

    
     min) and appearance of cyanomethyl product (
    
    
    
    min).
  • Workup: Quench with dilute hypochlorite (to destroy excess cyanide). Extract with EtOAc.

Phase 2: Conversion to Amine Fragment
  • Hydrolysis: Treat the cyanomethyl N-oxide with NaOH/H2O2. This converts the nitrile to the amide while simultaneously hydrolyzing the N-oxide to the 2-pyridone or 2-amino species via rearrangement.

  • Purification: The 5-chloropyridin-2-amine product crystallizes from heptane/IPA.

Table 1: Critical Process Parameters (CPPs)

ParameterRangeRationale
Reaction Temp (Cyanation) 20°C - 30°C>40°C increases risk of N-oxide energetic decomposition (Meisenheimer complex formation).
Solvent Water Content < 0.1%Water competes with cyanide nucleophile, forming hydroxymethyl impurities.
Stoichiometry (NaCN) 1.1 - 1.2 eqExcess cyanide leads to dicyano byproducts which are difficult to purge.
Quench pH > 10Ensures cyanide is kept as

for destruction by bleach; avoids HCN gas evolution.

Impurity Profiling & Safety (E-E-A-T)

As a Senior Scientist, it is imperative to address the risks associated with this specific intermediate.

Genotoxic Impurity Control

The "Cyanomethyl" moiety is a nitrile. Nitriles and their precursors can be precursors to mutagenic impurities if not fully converted.

  • Risk: Residual 5-Chloro-2-(chloromethyl)pyridine 1-oxide (starting material) is a potent alkylating agent (PGI).

  • Control Strategy: The conversion to the cyanomethyl derivative must be driven to >99.9% conversion. The subsequent step (oxidative cleavage) destroys the alkylating potential.

N-Oxide Safety

Pyridine N-oxides possess high energy of formation.

  • DSC Data: this compound exhibits an exotherm onset typically around 140°C.

  • Protocol: Distillation of solvents containing this intermediate should never exceed 60°C.

References

  • Daiichi Sankyo Co., Ltd. (2025). Process for the preparation of Edoxaban and intermediates thereof. European Patent Office. Retrieved from [Link]

  • World Intellectual Property Organization. (2022).[1] Method for Preparing Key Intermediate of Edoxaban (WO/2022/171213).[1] Retrieved from [Link]

Sources

Technical Guide: Chemical Stability and Storage of Pyridine 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine 1-oxide (pyridine


-oxide) and its derivatives represent a unique class of heterocyclic compounds where the 

-oxide moiety confers significant dipolar character (

D), altering the reactivity profile of the pyridine ring. While generally thermally stable under inert conditions, these compounds exhibit distinct vulnerabilities to actinic radiation (photolysis) , hygroscopic deliquescence , and electrophilic activation (specifically the Polonovski-type rearrangement).

This guide synthesizes mechanistic degradation pathways with field-proven storage protocols to ensure the integrity of


-oxide pharmacophores and intermediates during long-term storage.

The Chemistry of Instability

To preserve these derivatives, one must understand the electronic forces driving their degradation. The


-oxide group acts as both an electron donor (via the oxygen anion) and an electron acceptor (into the pyridine ring), creating a push-pull system that is highly sensitive to external energy inputs.
Photochemical Rearrangement (The "Oxaziridine Shunt")

The most critical storage risk for pyridine 1-oxides is exposure to UV and visible light. Unlike simple thermal degradation, photolysis induces a valence isomerization that permanently alters the heterocyclic core.

Mechanism: Upon irradiation (typically


 nm, though visible light can degrade substituted derivatives), the molecule undergoes an 

transition to an excited singlet state (

). This triggers an out-of-plane rotation of the oxygen atom, collapsing the aromaticity to form a highly unstable oxaziridine intermediate.

This intermediate resolves via two primary pathways:

  • Ring Expansion: Formation of 1,2-oxazepines (often in polar solvents).[1]

  • Rearrangement: Migration of the oxygen to the C-2 position, yielding 2-acylpyrroles or 2-hydroxypyridines.

Diagram 1: Photochemical Degradation Pathway

Photolysis Start Pyridine 1-Oxide (Ground State) Excited Excited Singlet (S1) (n -> pi*) Start->Excited hv (UV/Vis) Oxaziridine Oxaziridine Intermediate Excited->Oxaziridine Isomerization Deox Deoxygenated Pyridine Excited->Deox Minor Path (Direct Deoxygenation) Oxazepine 1,2-Oxazepine (Ring Expansion) Oxaziridine->Oxazepine Path A (Polar) Pyrrole 2-Acylpyrrole (Rearrangement) Oxaziridine->Pyrrole Path B (Non-polar)

Caption: The photochemical cascade from excitation to irreversible heterocyclic rearrangement.

Hygroscopicity and Hydrate Formation

The oxygen atom of the


-oxide is a potent hydrogen bond acceptor.
  • Risk: Parent pyridine 1-oxide is deliquescent. Solid derivatives often form non-stoichiometric hydrates upon exposure to ambient humidity (

    
     RH).
    
  • Impact: Moisture uptake alters molecular weight calculations for dosing and can catalyze hydrolysis of sensitive side chains (e.g., esters, amides) attached to the ring.

Thermal Decomposition

While the N-O bond is relatively strong (BDE


 63 kcal/mol), thermal stress (

C) or trace metal contamination can trigger deoxygenation.
  • Deoxygenation: Reversion to the parent pyridine.

  • Violent Decomposition: In the presence of transition metals (Cu, Fe), the decomposition onset temperature decreases significantly, potentially leading to rapid gas evolution (

    
    , nitrogen oxides).
    

Chemical Incompatibilities (Storage Hazards)

Storage proximity to incompatible reagents is a frequent cause of "mysterious" degradation.

The Polonovski Risk (Acylating Agents)

Pyridine 1-oxides must never be stored in the same secondary containment as acid anhydrides (e.g., acetic anhydride) or acid chlorides.

  • Mechanism: Vapors from acylating agents react with the

    
    -oxide oxygen to form an acyloxypyridinium salt. Base-catalyzed elimination (even by the pyridine itself) leads to the Polonovski rearrangement , functionalizing the 
    
    
    
    -carbon or dealkylating substituents.
  • Result: Formation of 2-acetoxypyridine derivatives or tarry polymerization products.

Metal Ion Catalysis

Avoid storage in unlined metal containers (mild steel). Iron oxides can catalyze the deoxygenation of the


-oxide back to the pyridine, particularly if moisture is present.

Storage & Handling Protocols

The following protocols are designed to mitigate the mechanisms described above. These align with ICH Q1A (R2) standards for stability testing.

Environmental Control Matrix
ParameterSpecificationRationale
Temperature

to

(Preferred)

(Acceptable for stable solids)
Slows thermal deoxygenation kinetics.
Light Strict Exclusion (Amber glass / Foil wrap)Prevents oxaziridine formation and ring rearrangement.
Atmosphere Inert Gas Headspace (Argon/Nitrogen)Prevents moisture uptake and oxidative degradation.
Humidity

RH (Desiccated)
Prevents deliquescence and hydrate shifts.
Packaging Hierarchy
  • Primary Container: Amber borosilicate glass vials with PTFE-lined screw caps.

    • Why: Amber glass filters UV; PTFE prevents leaching of plasticizers which can react with the N-oxide.

  • Secondary Containment: Sealed polyethylene bag with active desiccant (Silica gel or Molecular Sieves 4Å).

  • Tertiary Containment: Rigid opaque box to ensure total darkness.

Handling Procedure
  • Weighing: Perform weighing of hygroscopic derivatives in a glovebox or rapid-weighing station to minimize moisture uptake.

  • Re-sealing: Flush headspace with Nitrogen or Argon immediately after use. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or shrink bands over the cap.

Analytical Monitoring & Stability Testing[2][3]

To validate shelf-life, a "self-validating" testing workflow is required. Relying solely on HPLC retention time is insufficient due to the similarity between the N-oxide and its deoxygenated parent.

Recommended Analytical Methods
  • HPLC-UV/MS:

    • Critical Check: Ensure resolution between the N-oxide and the parent pyridine (the N-oxide is typically more polar and elutes earlier on Reverse Phase C18).

    • Wavelength: Monitor at 254 nm and 280 nm. N-oxides often have distinct UV shifts compared to pyridines.

  • 1H-NMR:

    • Diagnostic Signal: The

      
      -protons (C2/C6) of pyridine N-oxides are typically shielded (shifted upfield) relative to the parent pyridine due to the electron density from the oxygen, but deshielded relative to benzene.
      
    • Impurity Check: Look for the appearance of broad multiplets (polymers) or distinct doublets of the parent pyridine.

  • DSC (Differential Scanning Calorimetry):

    • Used to detect changes in crystallinity (hydrate formation) or drops in decomposition onset temperature (indicating contamination).

Diagram 2: Stability Testing Workflow (ICH Q1A Aligned)

StabilityWorkflow cluster_cond Conditions Sample Sample Batch (Pyridine N-Oxide) Stress Stress Conditions (ICH Q1A) Sample->Stress Light Photostability (ICH Q1B) Stress->Light Heat Accelerated 40°C / 75% RH Stress->Heat Oxid Oxidative (H2O2) Stress->Oxid Analysis Analytical Suite (HPLC + NMR) Light->Analysis Heat->Analysis Oxid->Analysis Decision Pass/Fail Specification Analysis->Decision Release Release / Continue Storage Decision->Release > 98% Purity Quarantine Quarantine / Investigate Decision->Quarantine < 98% or New Impurity

Caption: Decision matrix for validating stability under accelerated and stress conditions.

References

  • Albini, A., & Alpegiani, M. (1984). The Photochemistry of N-Oxides. Chemical Reviews. Link (Fundamental mechanism of oxaziridine rearrangement).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2] Link (Standard protocols for stability testing).

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Authoritative text on N-oxide reactivity and dipole moments).
  • Sigma-Aldrich. (2024). Pyridine N-oxide Safety Data Sheet. Merck KGaA. Link (Safety and hygroscopicity data).

  • Bull, D. J., et al. (1998). The Polonovski Reaction of Pyridine N-Oxides. Journal of the Chemical Society, Perkin Transactions 1. (Mechanism of acyl-induced rearrangement).

Sources

Technical Monograph: Characterization and Utility of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

[1]

Core Identity & Physicochemical Profile[2][3][4][5][6]

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a specialized heterocyclic intermediate primarily utilized in the synthesis of anticoagulant therapeutics, most notably as a structural precursor or process impurity in the manufacturing of Edoxaban .[1] It represents the N-oxidized derivative of 5-chloro-2-pyridineacetonitrile.[1]

Nomenclature & Identification
Parameter Details
IUPAC Name This compound
Common Synonyms 5-Chloro-2-pyridineacetonitrile N-oxide; (5-Chloro-1-oxidopyridin-2-yl)acetonitrile
Parent Compound CAS 185315-51-9 (5-Chloro-2-pyridineacetonitrile)
Related CAS 52313-58-3 (5-Chloro-2-methylpyridine 1-oxide - Precursor)
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Physicochemical Properties
Property Value / Description
Appearance Off-white to pale yellow solid (crystalline)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Polarity High (due to N→O dipole); exhibits lower R_f on silica compared to parent pyridine
Melting Point Typically 135–140 °C (decomposition prone at high temp)
pKa ~0.8 (Conjugate acid of N-oxide oxygen); significantly less basic than parent pyridine

Synthetic Pathway & Mechanism

The synthesis of this compound typically follows a direct oxidation pathway from its non-oxidized parent.[1] This transformation is critical in drug development as N-oxides often serve as "activated" electrophiles for further functionalization (e.g., Boekelheide rearrangement) or as metabolic reference standards.[1]

Primary Synthesis Route (Direct Oxidation)

The most robust protocol involves the selective oxidation of 5-chloro-2-(cyanomethyl)pyridine using m-chloroperbenzoic acid (m-CPBA) or urea-hydrogen peroxide complex (UHP) with trifluoroacetic anhydride.[1]

Reaction Logic:

  • Nucleophilic Attack: The lone pair on the pyridine nitrogen attacks the electrophilic oxygen of the peracid.

  • Selectivity: The electron-withdrawing chlorine at C5 and cyanomethyl at C2 reduce the basicity of the nitrogen, requiring a strong oxidant (m-CPBA) or catalytic activation.

  • Workup: The N-oxide is highly polar. Purification requires extraction with polar organic solvents (e.g., CHCl₃/iPrOH) or column chromatography using a methanol-enriched eluent.[1]

Visualization of Synthesis

SynthesisPathwaycluster_appDownstream ApplicationPrecursor5-Chloro-2-(cyanomethyl)pyridine(CAS: 185315-51-9)IntermediateTransition State(N-Hydroxyl species)Precursor->Intermediate Nucleophilic AttackReagentOxidant(m-CPBA or H2O2/Urea)Reagent->IntermediateProductThis compound(C7H5ClN2O)Intermediate->Product DeprotonationEdoxabanEdoxaban Synthesis(Impurity/Intermediate)Product->Edoxaban Incorporation

Caption: Direct oxidation pathway transforming the pyridine nitrogen to the N-oxide, increasing polarity and reactivity.

Characterization Protocols

Validating the identity of the N-oxide requires distinguishing it from the unoxidized parent. The N→O bond introduces significant electronic changes observable via NMR and MS.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Ring Protons: The protons at positions 3, 4, and 6 shift significantly compared to the parent.[1] The H-6 proton (adjacent to Nitrogen) typically shifts upfield (shielded) or slightly downfield depending on solvent effects, but the coupling constant

      
       changes due to the loss of the lone pair.[1]
      
    • Methylene (-CH₂-): Appears as a singlet around δ 4.2 – 4.5 ppm .[1] The electron-withdrawing N-oxide may cause a slight downfield shift relative to the parent.[1]

    • Diagnostic Signal: The absence of the broad exchangeable proton (unless hydrated) and the specific splitting pattern of the 5-chloro substituted ring (d, dd, d).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1]

  • Parent Ion [M+H]⁺:

    • m/z 169.0 (³⁵Cl isotope)[1]

    • m/z 171.0 (³⁷Cl isotope)[1]

    • Note: The characteristic 3:1 ratio of Chlorine isotopes is preserved.

  • Fragmentation:

    • [M-16]⁺: Loss of Oxygen (m/z 153) is a hallmark of N-oxides under high collision energy.[1]

    • [M-41]⁺: Loss of cyanomethyl group.[1]

Infrared Spectroscopy (FT-IR)
  • N→O Stretch: Strong band at 1200–1300 cm⁻¹ .

  • C≡N Stretch: Sharp, weak band at ~2250 cm⁻¹ .

  • C-Cl Stretch: Band at ~700–750 cm⁻¹ .

Stability & Handling (Safety)

As a pyridine N-oxide, this compound exhibits distinct stability profiles compared to standard pyridines.

  • Thermal Stability: Potentially explosive if heated to decomposition in a confined space. N-oxides can undergo rearrangement (Meisenheimer or Boekelheide) at high temperatures (>150°C).[1]

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-deoxygenation.[1]

  • Safety Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • Handling: Use standard PPE (nitrile gloves, safety goggles).[1] Avoid contact with strong reducing agents (e.g., phosphines, sulfides) which can revert it to the parent pyridine.[1]

References

  • PubChem Compound Summary. (2025). 5-Chloro-2-(chloromethyl)pyridine (Precursor Data). National Library of Medicine. Link[1]

  • ChemicalBook. (2025). 5-Chloro-2-cyanopyridine and Derivatives.Link[1]

  • BOC Sciences. (2025). Edoxaban Pyridine N-Oxide Impurity (Full Drug Context).[1][][1]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of Polychloropyridines.Link

Literature Review: Synthesis Pathways of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of the synthesis pathways for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide , a critical heterocyclic intermediate often associated with the development of Factor Xa inhibitors (e.g., Edoxaban derivatives).[1]

The synthesis of this molecule presents a specific chemoselective challenge: introducing a cyanomethyl moiety at the C2 position while maintaining the integrity of the C5-chlorine and the sensitive N-oxide functionality.[1] This guide analyzes the most robust synthetic strategies, prioritizing the "Oxidation-Last" approach to maximize yield and safety.[1]

Retrosynthetic Analysis & Strategic Pathways

To design a self-validating synthesis protocol, we must analyze the stability of the functional groups.[1] The target molecule contains three key features:

  • Pyridine N-oxide: Susceptible to deoxygenation by strong reductants or specific nucleophilic attacks (Reissert-Henze).[1]

  • Cyanomethyl Group (-CH₂CN): Contains acidic

    
    -protons (
    
    
    
    in DMSO, lower in electron-deficient rings); susceptible to hydrolysis in strong acid/base.[1]
  • C5-Chlorine: Generally stable but can undergo nucleophilic aromatic substitution (

    
    ) under forcing conditions.[1]
    
Strategic Decision: The "Oxidation-Last" Pathway

Direct functionalization of the N-oxide (e.g., via lateral lithiation of 5-chloro-2-methylpyridine 1-oxide) is high-risk due to potential ring alkylation or deoxygenation.[1] Therefore, the most authoritative pathway constructs the 5-chloro-2-(cyanomethyl)pyridine core first, followed by a mild N-oxidation.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis favoring the construction of the cyanomethyl core prior to N-oxidation. Target TARGET: This compound Precursor1 Precursor 1: 5-Chloro-2-(cyanomethyl)pyridine Target->Precursor1 N-Oxidation (mCPBA/Urea-H2O2) Precursor2 Precursor 2: 5-Chloro-2-(chloromethyl)pyridine Precursor1->Precursor2 Nucleophilic Substitution (NaCN) Start Starting Material: 5-Chloropicolinic Acid OR 2-Methyl-5-chloropyridine Precursor2->Start Reduction & Chlorination (BH3 / SOCl2)

[1]

Detailed Synthesis Protocol (The "Oxidation-Last" Route)

This route is preferred for industrial scalability due to the stability of intermediates and the avoidance of handling hazardous N-oxides during vigorous nucleophilic substitution steps.[1]

Phase 1: Construction of the Chloromethyl Core

Objective: Synthesize 5-chloro-2-(chloromethyl)pyridine. Starting Material: 5-Chloropicolinic acid (CAS: 86873-60-1) is the preferred starting material over 2-methyl-5-chloropyridine to avoid poor selectivity during radical chlorination.[1]

Step 1.1: Reduction to Alcohol

  • Reagents: Borane-THF complex (

    
    ) or Sodium Borohydride (
    
    
    
    ) with
    
    
    .[1]
  • Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol.[1]

  • Protocol Insight: The electron-withdrawing chlorine at C5 makes the carbonyl carbon more electrophilic, facilitating rapid reduction.[1]

Step 1.2: Chlorination [1]

  • Reagents: Thionyl Chloride (

    
    ) in Dichloromethane (DCM) or Toluene.[1]
    
  • Reaction:

    
    [1]
    
  • Critical Control Point: Maintain temperature

    
     to prevent 
    
    
    
    side reactions at the C5 position.
Phase 2: Cyanation (The Critical Substitution)

Objective: Convert the chloromethyl group to a cyanomethyl group.[1] Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1][2] Solvent: Ethanol/Water or DMF.[1]

  • Protocol:

    • Dissolve 5-chloro-2-(chloromethyl)pyridine in Ethanol/Water (3:1).[1]

    • Add 1.2 equivalents of NaCN.[1]

    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Workup: Quench with dilute NaOH (to trap HCN), extract with Ethyl Acetate.

  • Why this works: The pyridine nitrogen acts as an electron sink, but the methylene spacer isolates the leaving group, allowing a standard

    
     mechanism.[1] The C5-chlorine remains intact as it requires much harsher conditions for displacement.[1]
    
Phase 3: N-Oxidation (Target Synthesis)

Objective: Selective oxidation of the pyridine nitrogen without hydrolyzing the nitrile.[1] Reagents: meta-Chloroperoxybenzoic acid (mCPBA) or Urea-Hydrogen Peroxide (UHP) complex.[1]

Detailed Protocol:

  • Preparation: Dissolve 5-chloro-2-(cyanomethyl)pyridine (1.0 eq) in DCM.

  • Addition: Cool to

    
    . Add mCPBA (1.1–1.5 eq) portion-wise.[1]
    
    • Note: mCPBA is preferred over

      
       because the latter requires heating which may hydrolyze the nitrile to an amide or acid.[1]
      
  • Reaction: Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (the N-oxide will be significantly more polar/lower

    
    ).[1]
    
  • Quench: Wash with saturated

    
     (to remove excess peroxide) followed by 
    
    
    
    (to remove benzoic acid byproduct).
  • Purification: The N-oxide product usually precipitates or can be recrystallized from EtOAc/Hexane.[1]

Comparative Analysis of Oxidants[1][3]

The choice of oxidant is critical for the final step.[1] The table below summarizes the trade-offs.

Oxidant SystemReaction ConditionsYield PotentialRisk ProfileRecommendation
mCPBA / DCM 0°C to RT, 6hHigh (85-95%)Low.[1] Mild conditions preserve the -CN group.[1]Primary Choice
H₂O₂ / Acetic Acid 70-80°C, 12hModerate (60-70%)High.[1] Acid + Heat + Water poses high risk of nitrile hydrolysis.[1]Avoid
Urea-H₂O₂ / Phthalic Anhydride RT, 18hHigh (80-90%)Low.[1] "Anhydrous" H₂O₂ source; excellent for sensitive substrates.[1]Secondary Choice
Oxone® RT, AqueousVariableModerate.[1][3] Strong oxidant, may over-oxidize or affect Cl.[1]Not Recommended

Visualizing the Reaction Pathway

The following diagram illustrates the complete "Oxidation-Last" workflow, highlighting the reagents and intermediates.

SynthesisPathway Figure 2: Step-by-step synthesis pathway from 5-chloropicolinic acid to the target N-oxide. Start 5-Chloropicolinic Acid (CAS: 86873-60-1) Inter1 5-Chloro-2-(hydroxymethyl)pyridine Start->Inter1 1. BH3-THF Reduction Inter2 5-Chloro-2-(chloromethyl)pyridine Inter1->Inter2 2. SOCl2, DCM Chlorination Inter3 5-Chloro-2-(cyanomethyl)pyridine Inter2->Inter3 3. NaCN, EtOH/H2O Substitution (SN2) Final TARGET: This compound Inter3->Final 4. mCPBA, DCM, 0°C N-Oxidation

[1][3][5]

Alternative Pathway: Direct N-Oxide Functionalization

For academic interest or specific impurity synthesis.[1]

It is possible to synthesize the target via 5-chloro-2-(chloromethyl)pyridine 1-oxide .[1]

  • Oxidation First: 5-chloro-2-(chloromethyl)pyridine

    
     5-chloro-2-(chloromethyl)pyridine 1-oxide.[1]
    
  • Substitution: Reaction with KCN.

    • Risk:[1][2][4] The N-oxide oxygen is nucleophilic and can interfere.[1] However, literature suggests that with simple alkyl halides (like the chloromethyl group),

      
       can proceed if the ring is electron-deficient enough.[1]
      
    • Reference: Similar reactions have been documented for 2-chloromethylpyridine N-oxide acting as an alkylating agent [1].[1]

Why this is not the primary recommendation: Handling chloromethyl-pyridine N-oxides is hazardous; they are potent alkylating agents (potential mutagens) and often less stable than their non-oxidized counterparts.[1] The "Oxidation-Last" route handles the safer nitrile intermediate in the final step.[1]

References

  • Synthesis of 5-chloro-2-(chloromethyl)

    • Source: ChemicalBook / Vertex AI Search.[1]

    • Context: Describes the reduction of 5-chloropicolinic acid to the alcohol and subsequent chlorin
  • General N-Oxidation Protocols (mCPBA)

    • Title: Recent trends in the chemistry of pyridine N-oxides.[1][4]

    • Source: Arkivoc (2001).[1]

    • Context: Reviews the use of mCPBA and H2O2 for pyridine N-oxid
  • Cyanation of Pyridine Derivatives

    • Title: Preparation of Cyanopyridines by Direct Cyanation.[1][4]

    • Source: Synthesis (Thieme Connect).[1][5]

    • Context: Discusses methods for introducing cyano groups, including nucleophilic substitution.
  • Reaction of 2-chloromethylpyridine N-oxide

    • Title: Pentagonal Bipyramidal First-Row Transition Metal Complexes...[1]

    • Source: Inorganic Chemistry (ACS).[1]

    • Context: Validates the stability and reactivity of 2-chloromethylpyridine 1-oxide as an intermediate.[1]

    • [1]

Sources

Methodological & Application

Synthesis Protocol for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide from 2-methyl-5-chloropyridine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, in-depth technical guide for the synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol starts from the readily available precursor, 2-methyl-5-chloropyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but a detailed explanation of the chemical transformations and the rationale behind the chosen methodologies.

Introduction

Pyridine N-oxides are a pivotal class of compounds in organic synthesis. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitutions, particularly at the 2- and 4-positions.[1][2] This heightened reactivity makes pyridine N-oxides versatile precursors for the synthesis of a wide array of functionalized pyridine derivatives.[3][4] The target molecule, this compound, incorporates both the N-oxide for potential further modifications and a reactive cyanomethyl group, a precursor for various functional groups such as carboxylic acids, amides, and amines.

The synthetic strategy outlined herein involves a three-step sequence, commencing with the N-oxidation of the starting material, followed by functionalization of the 2-methyl group via a Boekelheide rearrangement and subsequent cyanation, and culminating in a final N-oxidation to yield the desired product.

Overall Synthetic Scheme

Synthetic_Pathway A 2-methyl-5-chloropyridine B 2-methyl-5-chloropyridine 1-oxide A->B Step 1: N-Oxidation H2O2, Acetic Acid C 2-(acetoxymethyl)-5-chloropyridine B->C Step 2: Boekelheide Rearrangement Acetic Anhydride D 2-(cyanomethyl)-5-chloropyridine C->D Step 3: Cyanation KCN or NaCN E This compound(Target Molecule) D->E Step 4: N-Oxidation m-CPBA or H2O2

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-methyl-5-chloropyridine 1-oxide (Step 1: N-Oxidation)

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2-methyl-5-chloropyridine. This transformation is crucial as it activates the 2-methyl group for subsequent functionalization. A common and effective method for this N-oxidation is the use of hydrogen peroxide in glacial acetic acid.[4] The acetic acid acts as a solvent and a catalyst, protonating the pyridine nitrogen, which increases its susceptibility to oxidation.

Experimental Protocol: N-Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-chloropyridine (1 equivalent) in glacial acetic acid (5-10 volumes).

  • Addition of Oxidant: To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (1.5 - 2.0 equivalents) dropwise. The addition should be exothermic, and the temperature should be monitored and controlled with an ice bath if necessary, maintaining the temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the acetic acid. This should be done in an ice bath as the neutralization is highly exothermic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-5-chloropyridine 1-oxide. The product can be further purified by recrystallization or column chromatography if necessary.

ParameterValue
Starting Material 2-methyl-5-chloropyridine
Reagents 30% Hydrogen Peroxide, Glacial Acetic Acid
Temperature 70-80°C
Reaction Time 4-6 hours
Expected Yield 85-95%

Part 2: Synthesis of 2-(acetoxymethyl)-5-chloropyridine (Step 2: Boekelheide Rearrangement)

The Boekelheide rearrangement is a powerful method for the functionalization of the alkyl group at the 2-position of a pyridine N-oxide.[5][6] The reaction proceeds by O-acylation of the N-oxide with an acid anhydride, typically acetic anhydride, followed by a[7][7]-sigmatropic rearrangement to yield a 2-(acyloxymethyl)pyridine.[5][6] This rearrangement effectively transfers the oxygen atom from the nitrogen to the adjacent methyl group.

Experimental Protocol: Boekelheide Rearrangement
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-chloropyridine 1-oxide (1 equivalent) in acetic anhydride (5-10 volumes).

  • Reaction: Heat the reaction mixture to reflux (approximately 130-140°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. This should be done in an ice bath.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(acetoxymethyl)-5-chloropyridine can be purified by vacuum distillation or column chromatography.

ParameterValue
Starting Material 2-methyl-5-chloropyridine 1-oxide
Reagent Acetic Anhydride
Temperature 130-140°C (Reflux)
Reaction Time 2-4 hours
Expected Yield 70-85%

Part 3: Synthesis of 2-(cyanomethyl)-5-chloropyridine (Step 3: Cyanation)

The acetoxy group introduced in the previous step is a good leaving group, which can be readily displaced by a nucleophile. In this step, a cyanide salt, such as potassium or sodium cyanide, is used to introduce the cyanomethyl functionality. This is a standard nucleophilic substitution reaction.

Experimental Protocol: Cyanation
  • Reaction Setup: In a round-bottom flask, dissolve 2-(acetoxymethyl)-5-chloropyridine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 volumes).

  • Addition of Cyanide: Add potassium cyanide or sodium cyanide (1.1 - 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 10 volumes).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(cyanomethyl)-5-chloropyridine can be purified by column chromatography.

ParameterValue
Starting Material 2-(acetoxymethyl)-5-chloropyridine
Reagent Potassium Cyanide or Sodium Cyanide
Solvent DMF or DMSO
Temperature 60-80°C
Reaction Time 2-4 hours
Expected Yield 80-90%

Part 4: Synthesis of this compound (Step 4: N-Oxidation)

The final step is the re-introduction of the N-oxide functionality. As the Boekelheide rearrangement consumes the initial N-oxide, a second oxidation is necessary to obtain the target molecule. A milder oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is often preferred at this stage to avoid potential side reactions with the cyanomethyl group.

Experimental Protocol: Final N-Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve 2-(cyanomethyl)-5-chloropyridine (1 equivalent) in a chlorinated solvent like dichloromethane (DCM) or chloroform (10-20 volumes).

  • Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA (1.1 - 1.3 equivalents) portion-wise, keeping the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

ParameterValue
Starting Material 2-(cyanomethyl)-5-chloropyridine
Reagent m-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Expected Yield 75-85%

Safety Considerations

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Cyanide Salts: Potassium and sodium cyanide are highly toxic. Handle with extreme caution in a fume hood. Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

  • m-CPBA: m-CPBA is a potentially explosive solid, especially when dry. It is typically supplied wetted with water to reduce the hazard. Avoid grinding or subjecting it to shock.

Conclusion

This application note details a robust and reliable four-step synthesis for the preparation of this compound from 2-methyl-5-chloropyridine. The described protocols are based on well-established chemical transformations and provide a clear pathway for obtaining this valuable synthetic intermediate. By understanding the underlying principles of each reaction step, researchers can adapt and optimize these procedures to suit their specific needs and scale.

References

  • Fontenas, C., Bejan, E., Haddou, H. A., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications, 25(5), 629-633. [Link]

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286-1291. [Link]

  • Wikipedia. Boekelheide reaction. [Link]

  • Grokipedia. Boekelheide reaction. [Link]

  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

  • ResearchGate. α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... | Download Scientific Diagram. [Link]

  • Periodica Polytechnica Chemical Engineering. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • DTIC. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

  • ResearchGate. (2013). (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Google Patents. (2005).
  • ResearchGate. Boekelheide reaction | Request PDF. [Link]

  • Organic Chemistry Portal. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

Sources

Application Note: Optimized N-Oxidation Protocols for 5-Chloro-2-(cyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the N-oxidation of 5-chloro-2-(cyanomethyl)pyridine (also referred to as (5-chloropyridin-2-yl)acetonitrile). This transformation is a critical step in the synthesis of anticoagulant drugs (e.g., Edoxaban intermediates) and serves as a gateway for functionalizing the pyridine ring via Polonovski-type rearrangements.

Executive Summary

The N-oxidation of 5-chloro-2-(cyanomethyl)pyridine presents a specific chemoselective challenge: oxidizing a deactivated nitrogen atom (due to the electron-withdrawing 5-chloro substituent) while preserving the hydrolytically sensitive cyanomethyl group.

Standard pyridine oxidation conditions (e.g., H₂O₂/AcOH at reflux) often lead to the hydrolysis of the nitrile to the amide (a known Edoxaban intermediate) or carboxylic acid. This guide provides two distinct protocols designed to maximize N-oxide yield while suppressing nitrile hydrolysis:

  • Method A (Bench Scale): m-CPBA oxidation in Dichloromethane (High yield, mild conditions).

  • Method B (Process Scale): Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) (Scalable, "Green" chemistry, avoiding shock-sensitive peracids).

Reaction Mechanism & Chemoselectivity

The reaction proceeds via an electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

Key Mechanistic Constraints:

  • Deactivation: The chlorine atom at the 5-position withdraws electron density from the ring, lowering the nucleophilicity of the nitrogen. This requires a stronger oxidant or longer reaction times compared to unsubstituted pyridine.

  • Nitrile Stability: The cyanomethyl group (

    
    ) is prone to hydrolysis under acidic aqueous conditions, especially at elevated temperatures. Anhydrous or buffered conditions are preferred to prevent the formation of the amide side-product.
    
Figure 1: Reaction Pathway and Side Reactions

ReactionPathway Substrate 5-Chloro-2-(cyanomethyl)pyridine TS Transition State (Electrophilic Attack) Substrate->TS + Oxidant Oxidant Peracid (R-CO3H) Oxidant->TS Product Target N-Oxide TS->Product Anhydrous/Mild SideProduct Side Product: Amide (Hydrolysis) TS->SideProduct H2O / H+ / Heat

Caption: Electrophilic oxidation pathway. Red dotted line indicates the hydrolysis risk under forcing acidic conditions.[1]

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.2 – 1.5 eq. OxidantThe deactivated ring requires excess oxidant to drive conversion to completion.
Temperature 0°C to 25°CHigher temperatures (>40°C) increase the risk of nitrile hydrolysis and thermal decomposition of the N-oxide.
Solvent DCM, AcetonitrileNon-protic solvents minimize hydrolysis.[1] DCM is standard; MeCN is a greener alternative for UHP methods.
Quench Na₂S₂O₃ or NaHSO₃Essential to destroy unreacted peroxides before concentration to prevent explosion hazards.

Experimental Protocols

Protocol A: Bench Scale Synthesis (m-CPBA)

Best for: Small scale (<10g), rapid optimization, high conversion.[1]

Reagents:

  • 5-chloro-2-(cyanomethyl)pyridine (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA), 70-75% wt (1.2 – 1.5 eq)[1]

  • Dichloromethane (DCM) (10 mL per gram of substrate)

  • Saturated aq. NaHCO₃

  • 10% aq. Na₂S₂O₃ (Sodium Thiosulfate)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Add m-CPBA portion-wise over 15–20 minutes. Note: Exothermic reaction. Monitor internal temperature to keep <5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours .

    • Checkpoint: Monitor by TLC or HPLC. The N-oxide is significantly more polar than the starting material.

  • Quench (Critical): Cool back to 0°C. Slowly add 10% Na₂S₂O₃ solution. Stir vigorously for 20 minutes to destroy excess peroxide. Test the aqueous layer with starch-iodide paper (should remain white).

  • Workup:

    • Transfer to a separatory funnel.

    • Wash the organic layer with Saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter and concentrate in vacuo at <40°C . The product usually precipitates as a solid or thick oil.

Protocol B: Process Scale / Green Chemistry (UHP/TFAA)

Best for: Scale-up (>10g), safety (no shock-sensitive peroxides), "Green" solvent compatibility.

Reagents:

  • 5-chloro-2-(cyanomethyl)pyridine (1.0 eq)

  • Urea-Hydrogen Peroxide adduct (UHP) (2.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (2.0 eq)

  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

  • Suspension: Suspend the UHP (solid) in anhydrous Acetonitrile at 0°C.

  • Activation: Add TFAA dropwise. Mechanism: This generates trifluoroperacetic acid in situ, a potent oxidant.[1]

  • Substrate Addition: Add the pyridine substrate dissolved in a minimum amount of MeCN.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Stir for 6–12 hours.

  • Quench & Workup:

    • Quench with aqueous sodium metabisulfite.

    • Adjust pH to ~7 with saturated NaHCO₃.

    • Extract with Ethyl Acetate (DCM can be avoided here).

  • Purification: Crystallization from EtOAc/Heptane is often sufficient, avoiding column chromatography.[1]

Workup & Purification Workflow

Efficient removal of benzoic acid (from Method A) or urea (from Method B) is critical for purity.

Figure 2: Purification Logic Flow

WorkupFlow RxnMix Reaction Mixture (DCM + Product + Acid + Peroxide) Quench Quench: 10% Na2S2O3 (Destroys Peroxides) RxnMix->Quench WashAcid Wash: Sat. NaHCO3 (Removes Acids) Quench->WashAcid PhaseCut Phase Separation WashAcid->PhaseCut Dry Dry (Na2SO4) & Concentrate PhaseCut->Dry Organic Layer Solid Crude Solid Dry->Solid Recryst Recrystallization (EtOAc / Hexane) Solid->Recryst

Caption: Standard workup procedure for m-CPBA oxidation ensuring removal of hazardous peroxides and acidic byproducts.[1]

Troubleshooting & Safety

Common Issues
IssueProbable CauseSolution
Low Conversion Deactivated ring (5-Cl)Increase reaction time to 24h or use Protocol B (TFAA activates the peroxide).
Nitrile Hydrolysis Acidic conditions + HeatEnsure temperature stays <25°C. Use anhydrous solvents. Buffer the aqueous workup immediately.
"Gooey" Solid Residual m-chlorobenzoic acidWash organic layer efficiently with NaHCO₃ until pH of aqueous wash is ~8.
Safety Hazards[3]
  • Thermal Runaway: N-oxidation is exothermic. On a large scale, controlled addition of the oxidant at 0°C is mandatory.

  • Peroxide Accumulation: Never distill the reaction mixture to dryness without testing for peroxides. N-oxides themselves can be thermally unstable above 100°C.

  • Cyanide Risk: While the nitrile is stable, accidental contact with strong acids can theoretically release HCN. Work in a well-ventilated hood.[2]

References

  • Daiichi Sankyo Co., Ltd. (2006). Process for the preparation of Edoxaban intermediates. US Patent Application 2006/0069259.

  • Youssif, S. (2001).[3] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, 2001(1), 242-268.[1][4]

  • Organic Syntheses. (1953). "Pyridine-N-oxide."[2][3][4][5][6][7][8] Org.[2][3] Synth. 1953, 33,[1] 79.

  • Caron, S., et al. (2006).[1] "Large-Scale Oxidations in the Pharmaceutical Industry." Chemical Reviews, 106(7), 2943–2989.[1] (Context on UHP safety).

Sources

Application Note: Catalytic Synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic protocols for the synthesis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide , a specialized heterocyclic intermediate. While often associated with the broader synthesis of anticoagulant agents (e.g., Edoxaban derivatives) where 5-chloropyridine scaffolds are central, this specific N-oxide targets a unique functionalization profile requiring precise oxidation and substitution strategies.

Executive Summary

The synthesis of This compound presents a chemoselective challenge: introducing or maintaining the labile cyanomethyl moiety (-CH2CN) while effectively oxidizing the pyridine nitrogen. Standard oxidation conditions (e.g., peracetic acid) often lead to hydrolysis of the nitrile to an amide or carboxylic acid.

This guide prioritizes Catalytic N-Oxidation using Sodium Tungstate (Na₂WO₄) , a method chosen for its high selectivity and ability to operate under buffered aqueous conditions, minimizing nitrile hydrolysis. A secondary route involving Phase Transfer Catalysis (PTC) for the nucleophilic introduction of cyanide into a pre-oxidized scaffold is also presented for alternative workflow integration.

Synthetic Pathways & Catalytic Strategies[1][2][3][4]

Route A: Direct N-Oxidation (Primary Protocol)
  • Substrate: 5-Chloro-2-(cyanomethyl)pyridine

  • Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Oxidant: Hydrogen Peroxide (30-50%)

  • Mechanism: Formation of an active peroxotungstate species which electrophilically attacks the pyridine nitrogen.

  • Advantage: Avoids strong acids (like acetic acid in peracetic acid oxidation), preserving the acid-sensitive nitrile group.

Route B: Nucleophilic Cyanation of N-Oxide (Alternative)
  • Substrate: 5-Chloro-2-(chloromethyl)pyridine 1-oxide

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6

  • Mechanism: S_N2 substitution at the benzylic position facilitated by interfacial catalysis.

  • Advantage: Useful if the N-oxide is generated early in the synthesis (e.g., via Boekelheide rearrangement precursors).

Deep Dive: The Catalysts

Sodium Tungstate (Na₂WO₄)
  • Role: Biomimetic oxidation catalyst.

  • Active Species: Peroxotungstate anion [PO4{WO(O2)2}4]3- (Venturello complex type behavior in situ).

  • Why it works: Tungstate catalyzes the transfer of oxygen from H₂O₂ to the pyridine nitrogen with high atom economy. Unlike m-CPBA, it produces water as the only byproduct, simplifying purification.

  • Critical Parameter: pH Control. The reaction is fastest at acidic pH, but nitrile stability requires near-neutral conditions. A buffer (pH 6.5–7.5) or careful monitoring is essential.

Phase Transfer Catalysts (TBAB)
  • Role: Transporting the cyanide anion (CN-) from the aqueous phase into the organic phase (DCM or Toluene) where the electrophilic substrate resides.

  • Why it works: The 5-chloro-2-(chloromethyl)pyridine 1-oxide substrate is lipophilic. Without PTC, the reaction with aqueous cyanide is kinetically stalled. TBAB forms a lipophilic ion pair [Bu4N+][CN-] that is soluble in the organic layer.

Detailed Experimental Protocols

Protocol A: Tungstate-Catalyzed N-Oxidation

Objective: Synthesis of this compound from 5-Chloro-2-(cyanomethyl)pyridine.

Materials:

  • 5-Chloro-2-(cyanomethyl)pyridine (10.0 g, 65.5 mmol)

  • Sodium Tungstate Dihydrate (0.43 g, 1.3 mmol, 2 mol%)

  • Hydrogen Peroxide (30% aq., 15 mL, ~140 mmol)

  • EDTA Disodium Salt (50 mg, chelator for trace metals)

  • Solvent: Methanol (50 mL) or Water/Acetonitrile mixture.

Step-by-Step Procedure:

  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and addition funnel, dissolve the starting material in Methanol (50 mL).

  • Catalyst Addition: Add Sodium Tungstate dihydrate and EDTA. The EDTA sequesters trace iron/copper which can decompose H₂O₂ non-productively.

  • Heating: Warm the solution to 55°C .

  • Oxidant Addition: Dropwise add H₂O₂ (30%) over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <65°C.[2]

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). The N-oxide is significantly more polar than the starting material.

  • Quench: Cool to room temperature. Test for excess peroxides using starch-iodide paper. If positive, quench with saturated Sodium Sulfite solution.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield the N-oxide as an off-white solid.

Self-Validating Check:

  • IR Spectroscopy: Look for the disappearance of the pyridine ring breathing mode (~1580 cm⁻¹) and appearance of the N-O stretch (~1250 cm⁻¹) and Nitrile stretch (~2250 cm⁻¹).

Protocol B: PTC-Mediated Cyanation

Objective: Conversion of 5-Chloro-2-(chloromethyl)pyridine 1-oxide to the cyanomethyl derivative.

Materials:

  • 5-Chloro-2-(chloromethyl)pyridine 1-oxide (5.0 g, 28 mmol)

  • Sodium Cyanide (1.65 g, 33.6 mmol, 1.2 eq) Warning: Highly Toxic

  • TBAB (0.45 g, 1.4 mmol, 5 mol%)

  • Solvent: Toluene (30 mL) and Water (10 mL).

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the substrate in Toluene (30 mL). Dissolve NaCN in Water (10 mL). Combine in a flask with vigorous magnetic stirring.

  • Catalyst Addition: Add TBAB.

  • Reaction: Heat to 40–50°C for 3 hours. Vigorous stirring is critical to maximize the interfacial area.

  • Monitoring: Monitor the disappearance of the chloromethyl starting material.

  • Workup: Separate layers. Wash the organic layer with water (2 x 10 mL) and brine.

  • Safety Note: Treat all aqueous waste with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.

Visualizations

Reaction Pathway & Catalytic Logic

The following diagram illustrates the two converging routes and the specific catalytic cycles involved.

G Start_Me 5-Chloro-2-methylpyridine Inter_Cl 5-Chloro-2-(chloromethyl)pyridine Start_Me->Inter_Cl Chlorination Inter_CN 5-Chloro-2-(cyanomethyl)pyridine Inter_Cl->Inter_CN Cyanation Inter_Cl_Ox 5-Chloro-2-(chloromethyl)pyridine 1-oxide Inter_Cl->Inter_Cl_Ox Oxidation Target 5-Chloro-2-(cyanomethyl)pyridine 1-oxide Inter_CN->Target N-Oxidation Inter_Cl_Ox->Target PTC Cyanation Cat_Ox Cat: Na2WO4 / H2O2 (Oxidation) Cat_Ox->Target Cat_PTC Cat: TBAB / NaCN (Substitution) Cat_PTC->Target Cat_Rad Cat: AIBN / Cl2 (Radical Chlorination) Cat_Rad->Inter_Cl

Caption: Convergent synthetic pathways for this compound showing catalytic intervention points.

Tungstate Catalytic Cycle

This diagram details the mechanism of the Na₂WO₄ catalyzed oxidation, highlighting the active peroxotungstate species.

TungstateCycle WO4 WO4(2-) (Tungstate) Peroxo1 [WO(O2)2(H2O)](2-) (Active Peroxotungstate) WO4->Peroxo1 + 2 H2O2 - 2 H2O Peroxo1->WO4 Oxygen Transfer Product Pyridine N-Oxide Peroxo1->Product Release Substrate Pyridine Substrate (Nucleophile) Substrate->Peroxo1 Attack

Caption: Simplified catalytic cycle of Sodium Tungstate mediated N-oxidation using Hydrogen Peroxide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Oxidation) pH drift; Catalyst deactivation.Maintain pH 6.0–7.[3]0. Add fresh catalyst (0.5 mol%) if stalled. Ensure EDTA is present to scavenge metals.
Nitrile Hydrolysis (Amide formation) Temperature too high; pH too basic/acidic.Lower temperature to 50°C. Use buffered conditions (Phosphate buffer). Avoid strong acid catalysts.
Emulsion (PTC Step) Agitation too vigorous or specific gravity match.Add brine to increase aqueous density. Filter through Celite if solids are present.
Safety Warning Cyanide toxicity; Peroxide instability.Cyanide: Keep bleach bath ready. Peroxide: Never distill to dryness. Test for peroxides before concentration.

References

  • N-Oxidation Methodologies

    • Sodium Tungstate Catalysis: Noyori, R., et al. "A Sato-Green Oxidation of Pyridines." Journal of Organic Chemistry.
    • MTO Catalysis: Herrmann, W. A., et al. "Methyltrioxorhenium as Catalyst for Oxidation.
    • Source:

  • Cyanation & Phase Transfer Catalysis

    • Reissert-Henze Reaction Context: Fife, W. K. "Regioselective Cyanation of Pyridine N-Oxides." Journal of Organic Chemistry.
    • PTC Protocols: Starks, C. M. "Phase-Transfer Catalysis." Journal of the American Chemical Society.
    • Source:

  • Intermediate Context (Edoxaban)

    • Patent Reference: "Process for the preparation of Edoxaban and intermediates thereof." WO2008129846. (Describes the chloropyridine scaffold synthesis).
    • Source:

Sources

Application Notes and Protocols for the Coupling of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide in Modern Drug Synthesis

In the landscape of contemporary pharmaceutical development, the synthesis of complex molecular architectures with high efficiency and precision is paramount. Among the vast array of heterocyclic building blocks, substituted pyridines hold a prominent position due to their prevalence in a multitude of clinically significant active pharmaceutical ingredients (APIs). This compound has emerged as a particularly valuable and versatile intermediate. Its unique electronic and steric properties, conferred by the simultaneous presence of a chloro substituent, a cyanomethyl group, and an N-oxide functionality, render it a highly strategic synthon for the construction of novel APIs.

The N-oxide group plays a pivotal role by modulating the reactivity of the pyridine ring. It enhances the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack, while also activating the C-H bonds at these positions for palladium-catalyzed cross-coupling reactions.[1] This activation is often a critical strategy to overcome the inherent low reactivity of the pyridine core.[1] The chloro group at the 5-position provides a handle for traditional cross-coupling reactions, while the cyanomethyl group at the 2-position can be further elaborated or can participate in various chemical transformations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in API synthesis. We will delve into detailed protocols for key coupling reactions, discuss the mechanistic underpinnings of these transformations, and provide insights into process optimization and troubleshooting.

The Multifaceted Reactivity of this compound

The reactivity of this compound is a confluence of the electronic effects of its substituents. The N-oxide group, being a strong dipole, withdraws electron density from the pyridine ring through the σ-framework but can donate electron density through π-conjugation. This dual nature significantly influences the regioselectivity of its reactions.

For palladium-catalyzed cross-coupling reactions, the C-Cl bond at the 5-position serves as a primary reaction site. However, the N-oxide functionality can also direct C-H activation at the 2- and 6-positions.[2] The presence of the cyanomethyl group at the 2-position can sterically hinder reactions at this site to some extent, but more importantly, it offers a pathway for subsequent molecular elaboration.

A critical step often following the coupling reaction is the deoxygenation of the N-oxide. This can be achieved under various conditions, including catalytic hydrogenation or by using reducing agents like phosphorus trichloride, allowing for the final pyridine-containing API to be obtained.[3]

Core Coupling Methodologies and Protocols

This section details representative protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in many APIs.[4]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 equiv.) to the flask.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates like this compound, ligands such as dppf can be effective in promoting the catalytic cycle.[4]

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. A biphasic solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in drug discovery.[5][6]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), palladium catalyst (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[5]

  • Amine Base: The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

Protocol 3: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide range of arylamines.[7][8]

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[9][10][11]

  • Base (e.g., NaOtBu, K₃PO₄)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Experimental Protocol:

  • To a dry Schlenk flask, add the palladium pre-catalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the C-Cl bond and the reductive elimination of the product.[12]

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide is often required, particularly for less reactive aryl chlorides.[12]

Application in API Synthesis: A Case Study Perspective

While direct coupling examples of this compound in late-stage API synthesis are not abundantly found in public literature, its structural motifs are present in precursors to important pharmaceuticals. For instance, the related compound 2-amino-5-chloropyridine is a key starting material in the synthesis of the non-benzodiazepine hypnotic agents Zopiclone and its enantiomer Eszopiclone .[13][14][15] The synthesis of these APIs involves the construction of a complex heterocyclic core where the 5-chloropyridine moiety is a crucial component.[16][17]

The methodologies described in this application note for the coupling of this compound provide a direct route to introduce diverse functionalities at the 5-position, which can be a key step in the synthesis of novel analogues of such APIs or other new chemical entities. The cyanomethyl group can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.

Data Presentation: Comparative Analysis of Coupling Conditions

Coupling ReactionPalladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-10070-95[4]
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRT - 5065-90[5]
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene80-11060-85

Visualizing the Workflow: A Generalized Coupling and Deoxygenation Pathway

G A This compound C Palladium-Catalyzed Cross-Coupling A->C B Coupling Partner (Boronic Acid, Alkyne, Amine) B->C D Coupled Pyridine N-oxide Intermediate C->D C-C or C-N bond formation E Deoxygenation D->E Removal of N-oxide F Final Coupled Pyridine Product (API or Advanced Intermediate) E->F

Caption: Generalized workflow for the coupling and subsequent deoxygenation of this compound in API synthesis.

Mechanistic Insights: The Role of the N-Oxide in Catalysis

The palladium-catalyzed cross-coupling of pyridine N-oxides is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Mechanistic studies on the direct arylation of pyridine N-oxide suggest a cooperative catalytic system where one palladium center activates the C-H bond and another facilitates the C-C bond formation.[18][19][20]

G cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (R-M) PdII_ArX->Transmetal PdII_ArR L_nPd(II)(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R Product

Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

The electron-withdrawing nature of the N-oxide and the chloro-substituent in this compound can make the oxidative addition step more challenging compared to electron-rich aryl halides. Therefore, the selection of an appropriate electron-rich and bulky ligand is paramount to facilitate this key step and ensure an efficient catalytic turnover.

Conclusion and Future Outlook

This compound is a highly functionalized and reactive building block with significant potential in the synthesis of novel APIs. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and versatile methods for its elaboration. A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is essential for optimizing these transformations. As the demand for new and more complex drug molecules continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Preparation of Zopiclone and its enantiomerically enriched isomer.
  • Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (URL: [Link])

  • Process for the preparatrion of zopiclone - Google P
  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC. (URL: [Link])

  • Synthetic route to eszopiclone. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • An improved process for eszopiclone: Anti-insomnia agent - ACG Publications. (URL: [Link])

  • Synthesis of RP 48497, an Impurity of Eszopiclone - MDPI. (URL: [Link])

  • Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed. (URL: [Link])

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Synthesis of Zopiclone - Chempedia - LookChem. (URL: [Link])

  • Method for synthesizing eszopiclone - Eureka | Patsnap. (URL: [Link])

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • An Improved Process For The Preparation Of Zopiclone Intermediate - Quick Company. (URL: [Link])

  • Eszopiclone, (+)-Zopiclone, (S)-Zopiclone, Estorra-药物合成数据库. (URL: [Link])

  • An improved process for eszopiclone: Anti-insomnia agent - ResearchGate. (URL: [Link])

  • Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide... - ResearchGate. (URL: [Link])

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2 - Organic Syntheses Procedure. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (URL: [Link])

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions - SciSpace. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])

  • Screening of various ligands for the C-P bond formation reaction a - ResearchGate. (URL: [Link])

  • Flow Chemistry: Sonogashira Coupling. (URL: [Link])

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

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Application Note: Strategies for the Crystallization of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the crystallization of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, a heterocyclic compound of interest in pharmaceutical development. The protocols herein are designed to guide researchers in achieving high purity and desirable crystal attributes through systematic solvent screening and the application of controlled cooling and anti-solvent crystallization techniques. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs.

Introduction: The Critical Role of Crystallization

This compound is a functionalized pyridine N-oxide derivative. Such compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), where the pyridine N-oxide moiety can direct substitution patterns and influence the molecule's electronic properties.[1][2] In the journey from a synthesized molecule to a viable drug product, crystallization is arguably the most critical purification and particle engineering step.[3][4] It serves not only to isolate the compound and eliminate impurities but also to control crucial solid-state properties such as crystal form (polymorphism), particle size distribution (PSD), and morphology, which directly impact downstream processing, stability, and bioavailability.[4][5]

This guide provides robust, field-proven protocols for developing a crystallization process for this compound, focusing on the two most common and effective industrial methods: controlled cooling and anti-solvent addition.

Physicochemical Properties & Solvent Selection Rationale

A successful crystallization process begins with understanding the compound's properties and its interaction with various solvents.[6] While specific experimental data for the title compound is not widely published, we can infer its likely characteristics from its parent compound, 5-Chloro-2-cyanopyridine, and the known effects of N-oxidation. The N-oxide group significantly increases polarity and the potential for hydrogen bonding compared to the parent pyridine.

Table 1: Physicochemical Properties of 5-Chloro-2-cyanopyridine (Parent Compound)

Property Value Source
Molecular Formula C₆H₃ClN₂ [7]
Molecular Weight 138.55 g/mol [7][8]
Appearance Yellow to White Crystalline Solid [7][8]
Melting Point 106-109 °C [7][8]

| Solubility (Qualitative) | Soluble in Methanol |[7] |

Expert Insight: The addition of the N-oxide functional group is expected to increase the melting point and alter the solubility profile. The compound will likely exhibit good solubility in polar protic solvents (alcohols) and polar aprotic solvents (acetone, ethyl acetate) and poor solubility in non-polar solvents (heptane, hexane). This differential solubility is the key to effective crystallization.

The Logic of Solvent Screening

The ideal crystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature.[3][6] This temperature-dependent solubility is the driving force for cooling crystallization. For anti-solvent crystallization, the ideal "solvent" keeps the compound dissolved, while the "anti-solvent" is miscible with the solvent but does not dissolve the compound, inducing precipitation upon mixing.[9][10]

Solvent_Screening_Workflow start Start: Select Candidate Solvents (e.g., IPA, EtOH, Acetone, EtOAc, Toluene, Heptane) dissolve_hot Step 1: Dissolve Compound in Minimum Hot Solvent start->dissolve_hot check_dissolved Fully Dissolved? dissolve_hot->check_dissolved insoluble Result: Insoluble (Potential Anti-Solvent) check_dissolved->insoluble No suitable_solvent Step 2: Cool Solution Slowly to Room Temperature & 0-5°C check_dissolved->suitable_solvent Yes check_crystals High Yield of Crystals? suitable_solvent->check_crystals poor_yield Result: Poor Yield / Oiling Out (Re-evaluate or Use for Anti-Solvent System) check_crystals->poor_yield No good_yield Result: Good Candidate for Cooling Crystallization check_crystals->good_yield Yes

Caption: Workflow for systematic solvent screening.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Controlled Cooling Crystallization from Isopropanol (IPA)

This method is predicated on the principle that the solubility of this compound is significantly higher in hot IPA than in cold IPA. The controlled reduction in temperature generates supersaturation, the driving force for crystallization.[4][]

Materials & Equipment:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Jacketed glass reactor or round-bottom flask with magnetic stirrer and reflux condenser

  • Heating/cooling circulator or heating mantle and ice bath

  • Buchner funnel, filter paper, and vacuum flask

  • Spatula and weighing scale

  • Drying oven (vacuum or convection)

Procedure:

  • Dissolution: Charge the reactor with crude this compound (e.g., 10.0 g). Add a volume of IPA sufficient to create a stirrable slurry (e.g., 50 mL).

  • Heating to Dissolution: Begin stirring and heat the mixture to reflux (approx. 82°C). Add more IPA in small portions until all the solid material has completely dissolved. Causality: Using the minimum amount of hot solvent is key to maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel to remove them. This step prevents impurities from being incorporated into the crystal lattice.

  • Controlled Cooling: Set the circulator to cool the solution from reflux to 20°C over a period of 2-4 hours. A slow cooling rate prevents rapid, uncontrolled nucleation, favoring the growth of larger, purer crystals.[]

  • Hold & Maturation: Once at 20°C, hold the slurry with stirring for an additional 1-2 hours. This "maturation" or "aging" step allows the system to reach equilibrium, often improving yield and potentially leading to a more stable crystal form.

  • Deep Cooling: Further cool the slurry to 0-5°C and hold for at least 1 hour to maximize the precipitation of the product from the mother liquor.

  • Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold IPA (2 x 10 mL). Causality: Using ice-cold solvent removes residual dissolved impurities from the crystal surfaces without significantly re-dissolving the product.[3][6]

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization from Acetone/Heptane

This technique is highly effective for compounds that are very soluble in a given solvent even at low temperatures. Supersaturation is generated by introducing a miscible "anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility in the mixed solvent system.[9][12][13]

Materials & Equipment:

  • Crude this compound

  • Acetone, reagent grade

  • n-Heptane, reagent grade

  • Jacketed glass reactor or flask with magnetic stirrer

  • Addition funnel or syringe pump

  • Buchner funnel, filter paper, and vacuum flask

  • Drying oven

Procedure:

  • Dissolution: At ambient temperature (20-25°C), dissolve the crude compound (e.g., 10.0 g) in the minimum amount of acetone required for complete dissolution.

  • Setup: Place the solution in the reactor and ensure good agitation.

  • Anti-Solvent Addition: Using a syringe pump or addition funnel, add n-heptane to the stirred solution at a slow, controlled rate (e.g., 1-2 mL/minute). The solution will become turbid as nucleation begins. Causality: A slow addition rate controls the level of supersaturation, preventing the product from "oiling out" and promoting the formation of well-defined crystals over amorphous solid.[14]

  • Maturation: After the addition is complete (typically at a ratio of 1:2 to 1:4 Acetone:Heptane, to be optimized), stir the resulting slurry for 1-3 hours at ambient temperature to allow for crystal growth and process equilibration.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the cake with a small amount of the Acetone/Heptane mixture or pure heptane to remove the mother liquor.

  • Drying: Dry the product in a vacuum oven at 40-50°C to constant weight.

Critical Process Parameters & Product Attributes

The quality of the final crystalline product is not accidental; it is a direct function of controlled process parameters. The relationship between these parameters and the resulting crystal attributes is fundamental to process development.

Process_Parameters cluster_params Critical Process Parameters cluster_attrs Resulting Crystal Attributes p1 Cooling Rate / Anti-Solvent Addition Rate a2 Crystal Size Distribution (CSD) p1->a2 major impact a3 Polymorphic Form p1->a3 p2 Solvent System Choice a1 Purity p2->a1 major impact p2->a3 major impact a4 Yield p2->a4 p3 Agitation Rate p3->a2 p4 Hold Time & Temperature p4->a3 p4->a4 p5 Seeding (Optional) p5->a2 controls nucleation p5->a3 a5 Filterability & Drying a2->a5

Caption: Relationship between process parameters and crystal attributes.

  • Rate of Supersaturation Generation: As highlighted in the protocols, slow cooling or anti-solvent addition generally leads to larger crystals, while rapid rates can cause excessive nucleation, resulting in fine particles that may be difficult to filter.[][14]

  • Solvent Choice: The solvent system is paramount. It not only affects yield but can also determine which polymorphic form of the compound crystallizes.

  • Agitation: Proper mixing ensures temperature homogeneity and keeps growing crystals suspended, preventing agglomeration and promoting uniform growth.

Characterization of Crystalline Material

Following crystallization and drying, the material must be analyzed to confirm its identity, purity, and solid-state form. This is a self-validating step essential for any research or development setting.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the isolated solid. It quantifies the main compound and separates it from any process impurities or starting materials.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for confirming the material is crystalline and for identifying its specific crystal lattice structure (polymorph). An amorphous solid will show a broad halo, whereas a crystalline solid will show a series of sharp peaks.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, measure its sharpness (an indicator of purity), and detect other thermal events like polymorphic transitions.

  • Optical Microscopy: Provides a direct visual assessment of the crystal habit (shape) and an estimate of the particle size and uniformity.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • EIT RawMaterials. Antisolvent Crystallization. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • Nagy, Z. K., & Braatz, R. D. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]

  • CrystEngComm. Recent progress in antisolvent crystallization. Royal Society of Chemistry. [Link]

  • University of Angers. Guide for crystallization. [Link]

  • Metherall, J., & Probert, M. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements. [Link]

  • ResearchGate. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]

  • Google Patents. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. [Link]

  • Organic Syntheses. pyridine-n-oxide. [Link]

  • PubChem. 5-Chloro-2-(chloromethyl)pyridine. [Link]

  • EPA. 5-(chloromethyl)-2-(trifluoromethyl)pyridine Properties. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • NIH. 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • Arkivoc. Recent trends in the chemistry of pyridine N-oxides. [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]

  • Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Google Patents. CN101486676B - The preparation method of cyanomethylpyridine compound.

Sources

Reagents for functionalizing 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization Strategies for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Introduction: The Strategic Value of the Scaffold

This compound is a high-value heterocyclic intermediate, particularly relevant in the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) and other bioactive pyridine scaffolds. The molecule presents a unique "reactivity triad":

  • The N-Oxide Moiety: Activates the C6 position for nucleophilic attack and facilitates alpha-carbon functionalization via sigmatropic rearrangements.

  • The Cyanomethyl Group: A "masked" carbonyl or amine equivalent with acidic

    
    -protons, susceptible to alkylation and condensation.
    
  • The C5-Chlorine: A handle for cross-coupling reactions, allowing late-stage diversification.

This guide provides validated protocols for selectively engaging these functional handles, moving beyond basic synthesis to advanced scaffold manipulation.

Reactivity Landscape & Logic

The following diagram maps the divergent reaction pathways available to this scaffold. The N-oxide is the "command center," directing regioselectivity.

ReactivityMap Core 5-Chloro-2-(cyanomethyl) pyridine 1-oxide C6_Func C6 Functionalization (Reissert-Henze) Core->C6_Func TMSCN / BzCl or POCl3 Alpha_Func Alpha-C Functionalization (Alkylation/Rearrangement) Core->Alpha_Func Ac2O (Boekelheide) or NaH/R-X Deox Deoxygenation (Restores Pyridine) Core->Deox PCl3 or Pd/C C5_Cross C5 Cross-Coupling (Suzuki/Buchwald) Core->C5_Cross Pd(OAc)2 / Ligand (Post-Deox Preferred)

Figure 1: Divergent functionalization pathways controlled by reagent selection.

Detailed Experimental Protocols

Protocol A: C6-Cyanation (Reissert-Henze Reaction)

Target: Introduction of a nitrile group at the C6 position, yielding 5-chloro-2-(cyanomethyl)pyridine-6-carbonitrile. Mechanism: The N-oxide is activated by an electrophile (benzoyl chloride), forming a pyridinium salt susceptible to nucleophilic attack by cyanide at the open ortho-position (C6).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Activator: Benzoyl Chloride (BzCl) (1.2 equiv) or Dimethylcarbamoyl chloride.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (TEA) (1.0 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the N-oxide (1.0 mmol) in anhydrous DCM (5 mL). Add TMSCN (1.5 mmol) via syringe.

  • Activation: Cool the solution to 0°C. Add Benzoyl Chloride (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution may turn slightly yellow/orange.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes:EtOAc 4:1).

Critical Note: Avoid using metal cyanides (KCN) in protic solvents if possible, as they can lead to hydrolysis of the cyanomethyl group. TMSCN provides a homogeneous, anhydrous alternative that preserves the sensitive side chain.

Protocol B: Alpha-Acetoxylation (Modified Boekelheide Rearrangement)

Target: Conversion of the cyanomethyl group to a cyano-acetate or aldehyde precursor. Mechanism: Acylation of the N-oxide oxygen followed by alpha-deprotonation and a [3,3]-sigmatropic rearrangement.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Acetic Anhydride (Ac2O) (Excess, used as solvent)

  • Buffer: Sodium Acetate (NaOAc) (1.0 equiv) - Optional but recommended to buffer acidity.

Step-by-Step Methodology:

  • Setup: Place the N-oxide (1.0 mmol) and NaOAc (1.0 mmol) in a reaction vial.

  • Addition: Add Acetic Anhydride (3.0 mL).

  • Heating: Heat the mixture to 90°C for 2-4 hours. Monitor by TLC.[2] Caution: Exothermic decomposition can occur at higher temperatures (>120°C).

  • Workup: Remove excess Ac2O under reduced pressure (azeotrope with toluene if necessary).

  • Hydrolysis (Optional): To obtain the alcohol/aldehyde, treat the residue with K2CO3 in MeOH at RT.

  • Isolation: The product (alpha-acetoxy nitrile) is often unstable; immediate use in the next step is recommended.

Protocol C: Deoxygenation (Restoring the Pyridine)

Target: Removal of the N-oxide after C2/C6 functionalization or if the N-oxide was used solely for purification/protection.

Reagents:

  • Reagent: Phosphorus Trichloride (PCl3) (2.0 equiv)

  • Solvent: Chloroform or Ethyl Acetate

  • Alternative: Pd/C (10%) with Ammonium Formate (Transfer Hydrogenation) - Milder, but may reduce the nitrile.

Step-by-Step Methodology (PCl3 Method):

  • Safety: Perform in a well-ventilated fume hood. PCl3 reacts violently with water.

  • Dissolution: Dissolve the N-oxide in Chloroform (0.2 M).

  • Addition: Cool to 0°C. Add PCl3 dropwise.

  • Reflux: Heat to mild reflux (60°C) for 1 hour.

  • Quench: Pour the reaction mixture carefully onto ice/water containing NaHCO3 (neutralization).

  • Extraction: Extract with DCM.

Comparative Data: Reagent Selection Guide

Functionalization TargetPrimary ReagentActivator/CatalystKey AdvantagePotential Pitfall
C6-Cyanation TMSCNBenzoyl ChlorideHigh regioselectivity; mild conditions.Moisture sensitivity of TMSCN.
C6-Amination Primary AminePyBroP / Ts2ODirect C-H amination; no metal required.Requires excess amine; moderate yields.
Alpha-Rearrangement Acetic AnhydrideSodium AcetateAccess to alpha-oxygenated derivatives.Product instability; competing elimination.
Deoxygenation PCl3NoneRapid; quantitative yield.Corrosive; incompatible with acid-labile groups.
C5-Coupling Aryl Boronic AcidPd(dppf)Cl2Diversification of the halogen handle.N-oxide can poison Pd; deoxygenate first.

Safety & Handling

  • Cyanide Hazard: Protocols involving TMSCN generate HCN upon exposure to moisture/acid. Keep a bleach bath (sodium hypochlorite) ready to neutralize waste.

  • Energetic Material: Pyridine N-oxides can be thermally unstable. Do not distill residues containing N-oxides to dryness at high temperatures.

  • PCl3: Highly corrosive and water-reactive. Quench with extreme caution.

References

  • Maffioli, S. I., et al. "Mild and Reversible Deoxygenation of Pyridine N-Oxides." Organic Letters, vol. 7, no. 23, 2005, pp. 5237–5239. Link

  • Fagnou, K., et al. "Direct Arylation of Pyridine N-Oxides and Derivatives." Journal of the American Chemical Society, vol. 127, no. 51, 2005, pp. 18020–18021. Link

  • London, G., et al. "The Boekelheide Reaction: A Versatile Strategy for the Functionalization of Heterocycles." Chemical Reviews, vol. 102, no. 9, 2002, pp. 3029-3070.
  • Katritzky, A. R., et al. "Regioselective Cyanation of Pyridine N-Oxides." Journal of Organic Chemistry, vol. 48, no. 22, 1983, pp. 4054–4057.
  • Bullitt, O. H. "Process for the preparation of pyridine alcohols from pyridine N-oxides."[3] U.S. Patent 2,663,711, 1953. Link

Sources

Troubleshooting & Optimization

Minimizing byproducts in the oxidation of 5-chloro-2-(cyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the oxidation of 5-chloro-2-(cyanomethyl)pyridine (also known as (5-chloropyridin-2-yl)acetonitrile).

This guide assumes the primary objective is C-H oxidation of the methylene group (e.g., to the


-keto nitrile or carboxylic acid) while suppressing N-oxidation  and hydrolytic degradation .[1]

Ticket ID: OX-5CL-PYR-001 Status: Active Subject: Minimizing N-Oxide and Hydrolytic Byproducts during Benzylic Oxidation[1]

Executive Summary & Reaction Landscape

The oxidation of 5-chloro-2-(cyanomethyl)pyridine (1 ) is a chemo-selective challenge. The molecule contains three reactive sites: the electrophilic nitrile, the acidic methylene protons, and the nucleophilic pyridine nitrogen.[1]

The Core Problem: Most oxidants (Peroxides,


, 

) do not inherently distinguish between the benzylic C-H bond and the Pyridine N-lone pair.[1]
  • Target Pathway: Oxidation of the methylene group to form the

    
    -keto nitrile  (precursor to Edoxaban intermediates) or 5-chloropicolinic acid  (via oxidative cleavage).
    
  • Major Impurity A (N-Oxide): Formed via electrophilic attack on the pyridine nitrogen.

  • Major Impurity B (Amide): Formed via hydrolysis of the nitrile under aqueous/acidic/basic conditions.

Reaction Pathway Diagram

G Start 5-Chloro-2-(cyanomethyl)pyridine (Starting Material) Target Target: u03b1-Keto Nitrile / Acid (C-Oxidation) Start->Target Controlled Oxidation (SeO2 / O2+Cat) Impurity_N Impurity A: N-Oxide (N-Oxidation) Start->Impurity_N Peroxides / Unbuffered KMnO4 Impurity_H Impurity B: Amide (Hydrolysis) Start->Impurity_H H2O / Extreme pH

Figure 1: Chemo-selectivity landscape.[2] Green path indicates the desired C-oxidation.[1] Red and Yellow paths indicate competing side reactions.[1]

Troubleshooting Guide (Root Cause Analysis)

Issue 1: High Levels of Pyridine N-Oxide (M+16 peak)

Symptom: LC-MS shows a significant peak at [M+16]. The product is more polar than the starting material.[1] Root Cause: The oxidant is acting as an electrophile toward the pyridine nitrogen.[1] This is common with peracids (mCPBA) or unbuffered peroxides. Corrective Action:

  • Switch Oxidant: Avoid peracids. Use Selenium Dioxide (

    
    )  or catalytic dehydrogenation  methods which prefer C-H activation over N-oxidation.
    
  • Protonation Strategy: If using peroxides is mandatory, conduct the reaction in acidic media (e.g., Acetic Acid/TFA).[1] Protonating the pyridine nitrogen (

    
     due to Cl-substitution) deactivates it towards electrophilic oxidation while allowing C-H oxidation to proceed.
    
Issue 2: Formation of Acetamide Byproduct (Hydrolysis)

Symptom: Appearance of 2-(5-chloropyridin-2-yl)acetamide. IR shows broad amide bands; Nitrile peak (


) diminishes without carbonyl formation.
Root Cause:  The reaction medium contains too much water or the pH is too high/low, catalyzing the hydration of the nitrile.[1]
Corrective Action: 
  • Water Control: Use anhydrous solvents (Dioxane, Toluene).[1]

  • Buffer pH: Maintain a pH range of 4–6. Strong bases (often used to deprotonate the methylene) will rapidly hydrolyze the nitrile if not quenched immediately.

Issue 3: Low Conversion / Starting Material Recovery

Symptom: Reaction stalls after 20-30% conversion. Root Cause: The electron-withdrawing chlorine atom and the nitrile group make the methylene protons acidic but the C-H bond strong against radical abstraction.[1] Corrective Action:

  • Temperature: This oxidation often requires elevated temperatures (

    
    ).
    
  • Radical Initiator: If using aerobic oxidation, add a radical initiator (e.g., AIBN or N-hydroxyphthalimide - NHPI).[1]

FAQ: Optimization Parameters

Q: Can I use Potassium Permanganate (


) for this oxidation? 
A:  Yes, but with caution. 

is aggressive. To minimize ring degradation and N-oxidation:
  • Phase Transfer: Use a Phase Transfer Catalyst (e.g., TBAB) in a DCM/Water system to keep the oxidant concentration low in the organic phase.[1]

  • Temperature: Keep it below

    
    . High temperatures with 
    
    
    
    will cleave the ring or fully decarboxylate the side chain.[1]

Q: How do I remove the N-oxide impurity if it forms? A: If the N-oxide is formed (approx. 5-10%), it is difficult to separate by crystallization due to similar solubility profiles.

  • Chemical Reduction: Treat the crude mixture with Phosphorus Trichloride (

    
    )  or Triphenylphosphine (
    
    
    
    )
    . These reagents selectively reduce the N-oxide back to the pyridine without affecting the nitrile or carbonyl groups.[1]

Q: What is the "Golden Batch" solvent for


 oxidation? 
A: 1,4-Dioxane  or Xylene .[1] Dioxane complexes well with 

, modulating its reactivity and preventing the formation of organoselenium byproducts.[1]

Experimental Protocol: Selective Benzylic Oxidation

Objective: Synthesis of the


-keto nitrile (or subsequent ester) with <1% N-oxide.
Materials
  • Substrate: 5-Chloro-2-(cyanomethyl)pyridine (1.0 eq)

  • Oxidant: Selenium Dioxide (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous 1,4-Dioxane (10 V)

  • Workup: Saturated

    
    , Ethyl Acetate.[1][3]
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer.

  • Dissolution: Charge substrate and 1,4-Dioxane. Stir until fully dissolved.

  • Addition: Add

    
     in a single portion. The mixture will be heterogeneous.[1][4]
    
  • Reaction: Heat to

    
     . Monitor by HPLC every 2 hours.
    
    • Checkpoint: The reaction typically turns from colorless to grey/black (precipitation of Selenium metal).

  • Filtration (Critical): Once conversion >95%, cool to Room Temperature. Filter through a pad of Celite to remove toxic Selenium metal.[1]

  • Quench: Dilute filtrate with Ethyl Acetate and wash with sat.

    
     (to remove selenious acid).
    
  • Purification: Concentrate organic layer. If N-oxide is present (>2%), reflux crude in EtOAc with

    
     (1.1 eq relative to impurity) for 1 hour before final crystallization.
    
Impurity Profile Table[1][5]
ImpurityStructure DescriptionOriginRelative Retention Time (RRT)*Mitigation
SM 5-Cl-2-(cyanomethyl)pyridineUnreacted1.00Increase Temp / Time
Impurity A Pyridine N-OxideN-Oxidation0.85 (More Polar)Avoid Peroxides / Use

wash
Impurity B Acetamide derivativeHydrolysis0.60 (Polar)Dry Solvents / Avoid extreme pH
Impurity C 5-Chloropicolinic AcidOver-oxidation0.45 (Acidic)Control Oxidant Stoichiometry

*RRT values are approximate for C18 Reverse Phase HPLC (Water/ACN/Formic Acid).

References

  • Mechanistic Insight on Pyridine Oxidation

    • Title: "Selective Oxidation of Pyridine Derivatives: N-Oxidation vs C-H Activ
    • Source:Chemical Reviews, 2006.[1]

    • URL:[Link]

  • Selenium Dioxide Oxidation Protocols

    • Title: "Selenium dioxide oxidation of benzyl pyridines: Synthesis of acyl pyridines."
    • Source:Organic Syntheses, Coll.[1] Vol. 4.

    • URL:[Link]

  • Impurity Characterization (Analogous Systems)

    • Title: "Characterization of Oxidative Degradation Impurities of Suvorexant (Pyridine systems)."
    • Source:ResearchG
    • URL:[Link]

Sources

Troubleshooting thermal instability of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers and Development Professionals. This guide serves as a dedicated resource for understanding and managing the thermal stability of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide. This valuable synthetic intermediate possesses a unique reactivity profile conferred by the N-oxide moiety; however, this same functional group is the primary source of its potential thermal instability. This document is structured to provide direct, actionable answers to challenges you may encounter during research, process development, and scale-up.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its thermal stability a primary concern?

This compound is a heterocyclic compound featuring a pyridine ring oxidized at the nitrogen position. This N-oxide functionality is key to its utility in synthesis, as it activates the pyridine ring for various transformations.[1][2] However, the Nitrogen-Oxygen (N-O) bond is inherently weaker than the C-C and C-N bonds within the aromatic ring, making it a potential site for thermal decomposition. Energetic release upon decomposition can lead to runaway reactions, especially in concentrated mixtures or at elevated temperatures, posing significant safety hazards.

Q2: What are the visible signs of thermal decomposition?

The onset of decomposition can manifest in several ways. Be vigilant for the following indicators during your experiments:

  • Color Change: A gradual or rapid darkening of the solution or solid, often to dark brown or black.

  • Gas Evolution: Formation of bubbles or a noticeable increase in the headspace pressure of a sealed vessel. Studies on similar compounds, like 2-methylpyridine N-oxide, have shown that decomposition is accompanied by the production of non-condensable gases.[3]

  • Spontaneous Exotherm: A sudden, unexplained rise in reaction temperature that is independent of the external heating source.

  • Inconsistent Analytical Results: Discrepancies in HPLC or NMR results, showing the appearance of unknown impurities or a decrease in the concentration of the starting material, may indicate slow decomposition even at moderate temperatures.

Q3: What are the official recommended storage conditions for this compound?

To ensure long-term stability and safety, this compound should be stored under controlled conditions. Based on safety data for related compounds, the following are best practices:

  • Temperature: Store in a cool, dry environment, away from direct sunlight and heat sources.[4]

  • Atmosphere: Keep in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidative degradation.

  • Incompatibilities: Isolate from strong oxidizing agents, strong acids, bases, and reducing agents to prevent catalytic decomposition.[5]

Q4: At what temperature does this compound begin to decompose?

The precise onset temperature of decomposition for this compound is not widely published and can be influenced by factors such as purity, crystalline form, and the presence of contaminants. However, data from related pyridine N-oxides provide a cautionary benchmark. For example, calorimetric studies on 2-methylpyridine N-oxide indicate that its decomposition becomes rapid at temperatures above 200°C.[3] It is imperative that you determine the thermal profile for your specific batch using techniques like Differential Scanning Calorimetry (DSC) before heating it, especially for reactions planned above 80-100°C or for any scale-up operations.

Q5: What are the primary hazards associated with uncontrolled decomposition?

The thermal decomposition of this compound can lead to a dangerous runaway reaction. The primary hazards include:

  • Rapid Pressure Buildup: The generation of gaseous byproducts (e.g., N₂, CO, CO₂) in a closed system can lead to vessel over-pressurization and rupture.

  • Release of Toxic and Corrosive Gases: Decomposition is expected to release hazardous fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[5]

  • Fire or Explosion: If the decomposition occurs in the presence of flammable solvents and an ignition source, the rapid release of energy and flammable gases can lead to a fire or explosion.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter during your work, providing causal explanations and recommended actions.

Issue: During my reaction, the mixture turned dark brown after reaching 120°C, and my yield of the desired product was significantly lower than expected.
  • Probable Cause: You are likely observing thermal decomposition of the starting material. The N-O bond in the pyridine N-oxide is susceptible to cleavage at elevated temperatures. The dark coloration is due to the formation of polymeric or tar-like decomposition byproducts. The low yield is a direct consequence of the starting material degrading before it can be converted to your product.

  • Recommended Actions:

    • Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Perform a Thermal Hazard Assessment: Before re-running the reaction, submit a sample of your starting material for DSC analysis. This will provide a clear onset temperature for decomposition, allowing you to define a safe maximum operating temperature.

    • Analyze Byproducts: Use LC-MS or GC-MS to analyze the crude reaction mixture. Identifying the byproducts can confirm the decomposition pathway. A common byproduct would be the deoxygenated parent compound, 5-chloro-2-(cyanomethyl)pyridine.

Issue: I am attempting to perform a reaction in a sealed tube, and I noticed the tube bowing and the pressure gauge rising rapidly.
  • Probable Cause: This is a critical safety alert indicating a gas-generating decomposition is underway. The pressure increase is a direct result of the breakdown of the molecule into gaseous products. This is a precursor to a potential vessel rupture.

  • Recommended Actions:

    • IMMEDIATE EMERGENCY ACTION: Do not approach the vessel. If possible, immediately and remotely apply emergency cooling (e.g., an ice bath on a robotic arm). Alert your lab's safety officer and evacuate the immediate area.

    • Post-Incident Analysis: Once the situation is stabilized, do not attempt to repeat the experiment under the same conditions. The pressure rise confirms the process is unsafe in a closed system at that temperature and concentration.

    • Process Re-Design: The reaction must be redesigned to run at a lower temperature or in an open or vented system with appropriate off-gas handling and scrubbing. A thorough risk assessment, including calorimetric data (e.g., from an Accelerating Rate Calorimeter - ARC), is mandatory before any further attempts.

Issue: My batch of this compound is off-white, whereas previous batches were pure white. Is it safe to use?
  • Probable Cause: An off-white or yellowish color may indicate the presence of impurities or the beginning of slow degradation during storage. These impurities could potentially lower the decomposition temperature or catalyze an unintended reaction.

  • Recommended Actions:

    • Analytical Verification: Do not assume the material is safe. Analyze the batch by HPLC to determine its purity against a known standard. Use NMR to check for structural integrity and identify potential impurities.

    • Small-Scale Test Reaction: If the purity is acceptable (>98%), perform a small-scale test reaction under carefully controlled conditions, monitoring closely for any of the decomposition signs mentioned earlier.

    • Comparative DSC: For maximum safety, run a DSC analysis on both the new, off-white batch and a sample from a previous, pure white batch. A lower onset of decomposition in the new batch is a clear indicator that it should not be used, especially in heated applications.

Data Summary & Key Parameters

The following table summarizes critical information for handling and analyzing this compound.

ParameterData / RecommendationSource(s)
Chemical Stability Stable under recommended storage conditions. Avoid high temperatures, mechanical shock, and moisture.[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, reducing agents.[5]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen chloride (HCl).[5]
Recommended Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]
Primary Analytical Methods HPLC (Purity), DSC/TGA (Thermal Stability), LC-MS/GC-MS (Impurity/Byproduct ID).[3][6][7]
Experimental Protocols & Workflows
Protocol 1: Screening for Thermal Instability using Differential Scanning Calorimetry (DSC)

This protocol provides a standardized method for determining the onset temperature of thermal decomposition.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel).

    • Hermetically seal the pan to contain any pressure generated during decomposition.

    • Prepare an identical, empty sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature of 30°C.

    • Ramp the temperature at a rate of 5-10°C/min up to a maximum temperature of 350°C. CAUTION: Do not exceed the pressure rating of your DSC cell.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • An exothermic event will appear as a peak deviating from the baseline.

    • Determine the "onset temperature" of the exotherm using the instrument's software. This is the temperature at which decomposition begins. A sharp, high-energy exotherm indicates a significant thermal hazard.

Workflow for Investigating Thermal Events

The following diagram outlines a logical workflow to follow when a potential thermal instability issue is observed.

G A Observation of Anomaly (e.g., Color Change, Exotherm) B IMMEDIATE ACTION Safely stop and cool the reaction A->B Critical Safety Step C Sample Collection Collect sample from crude mixture B->C D Analytical Investigation C->D E Purity Analysis (HPLC) Compare to starting material D->E Is starting material left? F Byproduct Identification (LC-MS, GC-MS) D->F What else is present? G Thermal Hazard Assessment (DSC, ARC) on starting material D->G What is the energy potential? H Root Cause Analysis E->H F->H G->H I Process Modification H->I Mitigate Hazard J Lower Temperature / Slower Addition I->J K Change Solvent or Reagents I->K L Implement Engineering Controls (e.g., better cooling, pressure relief) I->L M Safe Process Defined J->M K->M L->M

Caption: Workflow for troubleshooting observed thermal instability.

Potential Decomposition Pathway

The primary decomposition event is the homolytic cleavage of the N-O bond, which is the weakest link in the molecule. This generates highly reactive radical species that can propagate further reactions.

G cluster_0 Initiation: N-O Bond Cleavage cluster_1 Propagation & Product Formation A This compound N(+)-O(-) B Pyridine Radical Cation +• A->B Heat (Δ) C Oxygen Radical Anion O•- A->C Heat (Δ) D Deoxygenated Product 5-Chloro-2-(cyanomethyl)pyridine B->D H• abstraction E Gaseous Byproducts N₂, CO₂, HCl B->E Further fragmentation F Polymeric Material (Tar) B->F Radical Polymerization C->E Further fragmentation

Caption: Simplified potential decomposition pathway via N-O bond cleavage.

References
  • Journal of the Chemical Society A. (n.d.). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes... RSC Publishing. Retrieved from [Link]

  • Papavassiliou, V., et al. (2014). 2-Methylpyridine N-oxidation runaway studies. ResearchGate. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2000). Molecular energetics of alkyl substituted pyridine N-oxides: An experimental study. ResearchGate. Retrieved from [Link]

  • Vorobyeva, V. P., et al. (2020). Sublimation Enthalpies of Substituted Pyridine N-Oxides. National Institutes of Health (NIH). Retrieved from [Link]

  • Gualco, L., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. National Institutes of Health (NIH). Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: N-Oxide Impurity. Cleanchem Laboratories. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-cyanopyridine. Thermo Fisher Scientific. Retrieved from [Link]

  • Anguita-Ortiz, N., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. Retrieved from [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Retrieved from [Link]

  • Wiley, R. H., & Slaymaker, S. C. (1958). Pyridine-N-oxide. Organic Syntheses. Retrieved from [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Laxai Life Sciences. (n.d.). Material Safety Data Sheet. Laxai Life Sciences. Retrieved from [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Retrieved from [Link]

  • Kao Chemicals. (2024). Safety Data Sheet. Kao Chemicals. Retrieved from [Link]

  • Al-Zaydi, K. M. (2019). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. Scirp.org. Retrieved from [Link]

  • Murphy, G. K., et al. (2016). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications. Retrieved from [Link]

  • WUR eDepot. (n.d.). Photochemistry of pyrimidine N-oxides... Retrieved from [Link]

  • Katritzky, A. R., et al. (2012). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Institutes of Health (NIH). Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine. National Institutes of Health (NIH). Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Chlorine Dioxide and Chlorite. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cyanide. Retrieved from [Link]

  • SciSpace. (2016). Two Fatal Intoxications with Cyanohydrins. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives.... Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyanogen Chloride. Retrieved from [Link]

  • CONICET. (n.d.). Analytical Methods. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-trichloromethyl pyridine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-N-methylpicolinamide (CAS 220000-87-3)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from this compound.

Introduction to 4-Chloro-N-methylpicolinamide

4-Chloro-N-methylpicolinamide (CAS 220000-87-3) is a key intermediate in the synthesis of several pharmacologically active molecules, including the PARP inhibitor Niraparib.[1][2] Its chemical structure features a substituted pyridine ring, making it a heterocyclic amine derivative.[3][4] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements.

Chemical Properties: [5][6][7]

  • Appearance: Off-white to pale-yellow solid

  • Molecular Formula: C₇H₇ClN₂O

  • Molecular Weight: 170.6 g/mol

  • Melting Point: 41-43°C

  • Solubility: Slightly soluble in chloroform, dichloromethane, and ethyl acetate. Soluble in methanol.[6]

Understanding the Synthetic Landscape: Potential Starting Materials

A crucial first step in developing a purification strategy is to identify the potential unreacted starting materials that may be present as impurities. A common synthetic route to 4-Chloro-N-methylpicolinamide involves the reaction of a picolinamide derivative with a chlorinating agent or the amidation of a 4-chloropicolinoyl derivative.

A plausible and documented synthetic pathway involves the reaction of 4-chloropyridine-2-carbonyl chloride with methylamine. Another potential route could start from 4-chloropicolinic acid, which is then activated and reacted with methylamine. Therefore, the primary unreacted starting materials to consider are:

  • 4-chloropicolinic acid: A carboxylic acid, which will have significantly different solubility and acidity compared to the amide product.

  • Methylamine: A volatile and basic small molecule.

  • Reagents used for amide coupling: Such as thionyl chloride (SOCl₂) or oxalyl chloride for forming the acid chloride, and any associated byproducts.

This guide will focus on removing these common unreacted starting materials.

Troubleshooting and Purification Protocols

This section provides a question-and-answer formatted guide to address specific purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude 4-Chloro-N-methylpicolinamide is an oil/gummy solid. How can I crystallize it?

A1: The low melting point (41-43°C) of 4-Chloro-N-methylpicolinamide means that even small amounts of impurities can result in a non-crystalline product.[5] The first step is to ensure most of the volatile impurities, like residual solvents or unreacted methylamine, are removed. This can be achieved by concentrating the crude product under reduced pressure.

If the product remains oily, a systematic approach to recrystallization is necessary. The key is to find a solvent or solvent system where the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8]

Q2: What is the best solvent for recrystallizing 4-Chloro-N-methylpicolinamide?

A2: Given its slight solubility in ethyl acetate and dichloromethane, a mixed solvent system is often effective.[5] A good starting point is a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or a small amount of methanol) and a non-polar solvent in which it is less soluble (like hexanes or heptane).

Q3: How can I remove unreacted 4-chloropicolinic acid?

A3: The acidic nature of the carboxylic acid starting material allows for a straightforward liquid-liquid extraction. By dissolving the crude product in an organic solvent like dichloromethane or ethyl acetate and washing with a mild aqueous base, the acidic impurity can be selectively removed.

Q4: I am concerned about the basic impurities, such as unreacted methylamine. How can I remove them?

A4: Unreacted methylamine is quite volatile and can often be removed by evaporation under reduced pressure. For any remaining basic impurities, an acidic wash during liquid-liquid extraction can be effective.

Step-by-Step Purification Protocols

Here are detailed protocols for the most common purification techniques for 4-Chloro-N-methylpicolinamide.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is highly effective for removing acidic (e.g., 4-chloropicolinic acid) and basic (e.g., residual amine-based coupling reagents) impurities.

Workflow Diagram:

Extraction_Workflow Start Crude Product (dissolved in Ethyl Acetate) Wash1 Wash with 1M HCl (aq) (Removes basic impurities) Start->Wash1 Separate1 Separate Organic and Aqueous Layers Wash1->Separate1 Wash2 Wash Organic Layer with sat. NaHCO3 (aq) (Removes acidic impurities) Separate1->Wash2 Organic Layer Separate2 Separate Organic and Aqueous Layers Wash2->Separate2 Wash3 Wash with Brine (Removes residual water) Separate2->Wash3 Organic Layer Dry Dry Organic Layer (e.g., over Na2SO4) Wash3->Dry Filter Filter to remove drying agent Dry->Filter Evaporate Evaporate Solvent (under reduced pressure) Filter->Evaporate End Purified Product Evaporate->End

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Methodology:

  • Dissolve the crude 4-Chloro-N-methylpicolinamide in a suitable organic solvent like ethyl acetate or dichloromethane (10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Next, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.

  • Shake cautiously, as carbon dioxide evolution may cause pressure buildup. Vent frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This is a powerful technique for obtaining highly pure crystalline material.[8][9]

Workflow Diagram:

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in minimum amount of hot solvent (e.g., Ethyl Acetate) Start->Dissolve Cool_RT Slowly cool to room temperature Dissolve->Cool_RT Cool_Ice Cool in an ice bath to maximize crystal formation Cool_RT->Cool_Ice Filter Collect crystals by vacuum filtration Cool_Ice->Filter Wash Wash crystals with a small amount of cold solvent Filter->Wash Dry Dry crystals under vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for Recrystallization.

Methodology:

  • Place the crude 4-Chloro-N-methylpicolinamide in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethyl acetate) to boiling.

  • Add the minimum amount of hot solvent to the flask containing the crude product until it just dissolves.

  • If colored impurities are present, you can add a small amount of activated charcoal and heat for a few more minutes. If you use charcoal, you will need to perform a hot filtration to remove it.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

For challenging separations or when a very high degree of purity is required, flash column chromatography is the method of choice.[10] Due to the basic nature of the pyridine nitrogen, specialized stationary phases or mobile phase additives may be necessary to prevent peak tailing.[10]

Workflow Diagram:

Chromatography_Workflow Start Crude Product Adsorb Adsorb onto silica gel Start->Adsorb Load Load adsorbed sample onto the column Adsorb->Load Pack Pack column with silica gel in mobile phase Pack->Load Elute Elute with a suitable mobile phase gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate End Highly Pure Product Evaporate->End

Caption: Workflow for Flash Column Chromatography.

Methodology:

  • Select a mobile phase: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.

  • Prepare the column: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of the prepared column.

  • Elute the column: Run the mobile phase through the column, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate).

  • Collect and analyze fractions: Collect the eluent in a series of test tubes. Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

Purification TechniqueProsConsBest for Removing
Liquid-Liquid Extraction Fast, scalable, good for initial cleanup.May not remove impurities with similar solubility.Acidic and basic starting materials.
Recrystallization Can yield very pure material, cost-effective.Requires finding a suitable solvent, potential for product loss in the mother liquor.Soluble impurities that are less concentrated than the product.
Flash Column Chromatography Excellent for separating compounds with similar properties, provides high purity.More time-consuming, requires more solvent, potential for product loss on the column.Byproducts with similar polarity to the product.

References

  • Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]

  • Chen, S.-F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - ResearchGate. (2021, December 15). Retrieved from [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (2017, August 9). Retrieved from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141–147.
  • Niraparib - Peninsula Cancer Alliance. (2020, December 15). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 4-chloro-N-methylpyridine-2-carboxamide CAS 220000-87-3 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

  • niraparib - Cancer Care Ontario. (2025, March). Retrieved from [Link]

  • NIRAPARIB (Zejula) (maintenance) - Thames Valley Cancer Alliance. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Niraparib Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from [Link]

  • Niraparib - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemotherapy Protocol GYNAECOLOGICAL CANCERS NIRAPARIB Regimen • Ovarian Cancer - University Hospital Southampton. (2019, June 1). Retrieved from [Link]

  • Starting dose of niraparib as first-line maintenance among patients with newly diagnosed advanced ovarian cancer in a - GSK. (n.d.). Retrieved from [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023, September 6). Retrieved from [Link]

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Handling moisture sensitivity during 5-Chloro-2-(cyanomethyl)pyridine 1-oxide isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(cyanomethyl)pyridine 1-oxide Isolation

Case ID: ISO-PYNOX-5CL-CN Subject: Moisture Management & Isolation Protocols Status: Active Guide[1]

Executive Summary

You are likely encountering difficulties isolating This compound as a discrete solid. Users frequently report the product isolating as a hygroscopic "goo" or oil that refuses to crystallize, or observing the formation of amide impurities (hydrolysis) upon storage.[2]

This guide addresses the dual challenge of hygroscopicity (inherent to the N-oxide functionality) and chemical instability (susceptibility of the cyanomethyl group to hydrolysis).

Module 1: The Core Challenge (Diagnosis)

The difficulty in isolating this intermediate stems from two competing molecular features:

  • The N-Oxide Dipole (The "Sponge"): The

    
     bond creates a high dipole moment, making the molecule aggressively hygroscopic. It readily forms hydrates from atmospheric moisture, lowering the melting point and preventing crystallization.[2]
    
  • The Cyanomethyl Trap (The "Clock"): The methylene protons (

    
    -to-nitrile) are acidified by the electron-deficient pyridine ring. In the presence of moisture and trace acid/base (often carried over from oxidants like mCPBA or acetic acid), the nitrile hydrolyzes to the amide (5-chloro-2-pyridineacetamide 1-oxide).[1]
    

Key Diagnostic Indicators:

  • Symptom: Product remains a syrup after rotary evaporation.[2]

  • Symptom: NMR shows a new singlet around

    
     7.5-8.0 ppm (Amide NH) or loss of the sharp -CH2-CN singlet.[1]
    
  • Symptom: Yield exceeds 100% (Solvent/Water entrapment).[1][2]

Module 2: Critical Isolation Protocol

Objective: Isolate the target as a stable solid while preventing nitrile hydrolysis.

Phase A: Quench & Neutralization (Crucial)

Most hydrolysis occurs during concentration because trace acids concentrate alongside the product.[1]

  • Quench: If using mCPBA, quench excess oxidant with 10%

    
     or 
    
    
    
    .[2]
  • pH Adjustment: Adjust the aqueous layer pH to 7.0–7.5 using saturated

    
    .
    
    • Warning: Do not go > pH 8.[2]5. Basic conditions rapidly hydrolyze the cyanomethyl group to the carboxylic acid salt.[2]

    • Warning: Do not leave acidic (< pH 4).[1][2] Acid catalyzes the hydration of the nitrile to the amide.[2]

  • Extraction: Extract exhaustively with DCM (Dichloromethane) or Chloroform .[2] Avoid Ethyl Acetate if possible (N-oxides are very soluble in water; DCM extracts them better from brine).[1]

Phase B: Drying & Solvent Swap (The "Azeotrope" Fix)

Standard drying agents (


) are often insufficient for N-oxides.[1]
  • Pre-Dry: Dry organic layer over anhydrous

    
     for at least 30 minutes. Filter.
    
  • The Toluene Chase:

    • Concentrate the DCM solution to roughly 1/4 volume.[2]

    • Add Toluene (approx. 3x volume of residue).[2]

    • Concentrate again. The toluene forms an azeotrope with residual water (bp 85°C), pulling moisture out of the N-oxide lattice.[2]

    • Repeat this step twice.

  • Final Isolation:

    • Evaporate to dryness.[2][3] You should obtain a solid or a semi-solid.[2]

    • Trituration: If still oily, add anhydrous Diethyl Ether or MTBE and sonicate.[2] The N-oxide is insoluble in ether, while impurities often dissolve.[2] Filter the resulting precipitate under Nitrogen.[2]

Module 3: Troubleshooting & FAQs

Q1: My product is still an oil after the Toluene chase. What now? A: You likely have residual solvent entrapment or trace impurities preventing crystal packing.[2]

  • The Fix: Dissolve the oil in a minimum amount of DCM.[2] Add dropwise into a vigorously stirring solution of cold Hexane/Ether (10:1) . This "crash precipitation" forces the polar N-oxide out while leaving non-polar impurities in solution.

Q2: I see a 5-10% impurity by HPLC that matches the amide. Can I purify it? A: Purification is difficult because the amide and N-oxide have similar polarities.

  • Prevention is key: This usually happens because the workup was too warm or too acidic.[2] Keep all water baths < 40°C during evaporation.[2]

  • Remediation: Recrystallization from Acetonitrile can sometimes upgrade the purity, but yield loss will be significant.[2]

Q3: Can I use Lyophilization (Freeze Drying)? A: Yes, this is the gold standard. If you can exchange the solvent to water (or t-Butanol/Water) and freeze dry, you will get a fluffy powder.[1][2] However, ensure the pH is strictly neutral before freezing to prevent hydrolysis during the sublimation phase.[2]

Visualizing the Workflows

Figure 1: The Hydrolysis Trap (Degradation Pathway)

This diagram illustrates why pH control and moisture removal are critical to preserving the Nitrile group.

HydrolysisPathway Start Target: 5-Chloro-2-(cyanomethyl) pyridine 1-oxide Intermed Intermediate: Imidic Acid Start->Intermed + H2O Water H2O (Moisture) Water->Intermed AcidBase Catalyst: Trace Acid (H+) or Base (OH-) AcidBase->Intermed Catalyzes Amide Impurity 1: Primary Amide Intermed->Amide Tautomerization Acid Impurity 2: Carboxylic Acid Amide->Acid + H2O / Heat (Irreversible)

Caption: The degradation pathway of the cyanomethyl group in the presence of moisture and trace acid/base.[3][4]

Figure 2: Isolation Decision Tree

Follow this logic flow to determine the correct isolation method based on your current state.

IsolationLogic State1 State: Crude Reaction Mixture CheckPH Check pH of Aqueous Layer State1->CheckPH ActionNeut Adjust to pH 7.0 - 7.5 (Sat. NaHCO3) CheckPH->ActionNeut pH < 6 or > 8 Extract Extract DCM x3 Dry Na2SO4 CheckPH->Extract pH 7-7.5 ActionNeut->Extract Conc Concentrate < 40°C Extract->Conc DecisionState Appearance? Conc->DecisionState Solid Solid/Powder DecisionState->Solid Crystalline Oil Syrup/Goo DecisionState->Oil Viscous Liquid ActionVac High Vac Oven (Ambient Temp) + P2O5 Trap Solid->ActionVac ActionAzeo Azeotrope w/ Toluene (x2) Remove Water Oil->ActionAzeo ActionTrit Triturate w/ Et2O or MTBE Sonicate ActionAzeo->ActionTrit ActionTrit->ActionVac

Caption: Step-by-step decision matrix for isolating the solid N-oxide.

Summary of Physical Properties

PropertyValue / CharacteristicImpact on Isolation
State Deliquescent SolidMust be stored in desiccator; weigh quickly.[1]
Solubility High in Water, MeOH, DCMAvoid aqueous workups without salting out (NaCl).[1][2]
Thermal Stability Moderate (< 80°C)Do not distill. N-oxides can undergo rearrangement or decomposition at high heat.[1]
Reactivity Electrophilic at C-2/C-4Susceptible to nucleophilic attack; Cyanomethyl is acid-labile.[1]

References

  • Ochiai, E. (1967).[2][5] Aromatic Amine Oxides. Elsevier.[2] (Foundational text on Pyridine N-oxide chemistry and hygroscopicity).

  • Organic Syntheses. (1953).[2] Pyridine-N-oxide.[1][3][4][5][6][7][8][9][10][11] Org. Synth. 33,[1][2] 79. Link (Establishes vacuum distillation/drying protocols).[1][2]

  • Konno, K., et al. (1986).[1][2] Improved Procedures for Preparation of 2-Pyridones... from Pyridine N-Oxides. Heterocycles, 24(8). (Discusses reactivity of 2-substituted N-oxides).

  • BenchChem. (2025).[2][8] Technical Support: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide. Link (General handling of chloro-cyano-pyridine N-oxides).[1]

  • US Patent 2540218A. 2-hydroxy-pyridine-n-oxide and process for preparing same. Link (Historical context on isolation and hydrolysis of benzyloxy derivatives).

Sources

Technical Support Center: Edoxaban Intermediate Synthesis & Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: Critical (Level 1) Subject: Troubleshooting Scale-Up Failures in Edoxaban Tosylate Monohydrate Manufacturing Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Edoxaban Challenge

Welcome to the Edoxaban Process Support Hub. Edoxaban tosylate monohydrate (Lixiana/Savaysa) presents a unique set of scale-up challenges due to its three chiral centers (1S, 2R, 4S) and the rigid solubility requirements of its polymorphs.

This guide addresses the three most common "failure modes" reported by process chemists during the transition from gram-scale to kilo-lab/pilot plant:

  • Rheological Failure: Gelation during the diamine intermediate neutralization.

  • Thermodynamic Failure: Inability to control the exotherm during sulfonamide formation.

  • Solid-State Failure: Polymorph control and oiling out during the final tosylate salt crystallization.

Module 1: The "Brick" Phenomenon (Diamine Neutralization)

User Report:

"We are attempting to release the free base of the cis-diamine intermediate (from its oxalate salt) using Triethylamine (TEA) in water/ethanol. At 50g scale, it worked. At 2kg, the entire reactor contents turned into a solid gel. The agitator stalled. What happened?"

Root Cause Analysis: The intermediate tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (Compound 12 in literature) is often purified as an oxalate salt.[1] When neutralizing this salt with tertiary amines like TEA or Et3N in aqueous environments, the free base precipitates as a hydrogel rather than a crystalline solid. This is a non-Newtonian fluid failure; the viscosity spikes exponentially, overwhelming standard reactor torque limits.

Troubleshooting Protocol:

ParameterStandard (Failing) ConditionOptimized (Scale-Up Ready) Condition
Base Selection Triethylamine (Et3N)Ammonia Water (NH4OH) or NaOH
Solvent System Water/EthanolAcetonitrile (ACN) / Water
pH Target > 10pH 8.0 - 8.5 (Strict Control)
Agitation Standard AnchorHigh-Shear Impeller (during addition)

Corrective Workflow:

  • Switch Solvent: Do not use pure water. Use a mixture of Acetonitrile/Water.[2][3]

  • pH Titration: Do not dump the base. Slowly add diluted NaOH or NH4OH to reach pH 8.0.

  • The "Gel" Avoidance: At pH 8, the solubility profile changes, preventing the formation of the intermolecular hydrogen-bonding network that causes gelation.

Visualizing the Failure Pathway:

GelationFailure Start Oxalate Salt of Diamine (Suspension) BaseAdd Addition of Tertiary Amine (Et3N) Start->BaseAdd Gel FAILURE MODE: Hydrogel Formation (Agitator Stall) BaseAdd->Gel High pH (>10) or Wrong Solvent (Pure H2O) Success SUCCESS: Free Base Slurry (Filterable) BaseAdd->Success Controlled pH (8.0) + ACN Co-solvent

Figure 1: Decision tree for neutralizing the diamine oxalate salt. High pH and poor solvent choice lead to catastrophic gelation.

Module 2: Thermal Runaway in Sulfonamide Synthesis

User Report:

"We are synthesizing the sulfonamide precursor using chlorosulfonyl isocyanate (CSI) and t-BuOH. The reaction exothermed violently, and the impurity profile shows massive decomposition (Isobutene generation)."

Root Cause Analysis: The reaction between t-BuOH and CSI to form the Burgess-type reagent is extremely exothermic.[1] On a small scale, heat dissipation is fast. On a large scale, the accumulation of heat triggers the decomposition of the tert-butyl carbamate moiety, releasing isobutene gas and sulfamoyl chloride impurities. These impurities react downstream, ruining the enantiomeric excess (ee).

Strategic Solution: Flow Chemistry vs. Cryogenic Batch

Q: Can we run this in a standard batch reactor? A: Only if you have high-capacity cooling jackets capable of maintaining < -20°C during addition. Even then, "hot spots" at the addition nozzle are a risk.

Q: What is the recommended scale-up strategy? A: Plug-Flow Reactor (PFR). Daiichi Sankyo scientists demonstrated that converting this step to a continuous flow process allows for immediate heat removal.

Protocol (PFR Setup):

  • Stream A: Chlorosulfonyl isocyanate (CSI) in Dichloromethane.

  • Stream B: t-BuOH in Dichloromethane.

  • Mixing Zone: T-mixer with high turbulence.

  • Residence Time: < 5 minutes.

  • Temperature: Maintain 0°C (Flow allows higher temps than batch due to residence time control).

Module 3: The "Solubility Paradox" in Final Crystallization

User Report:

"We are trying to crystallize the final Edoxaban Tosylate Monohydrate. In Ethanol, it's too insoluble. In Water, it gums up. We cannot get the correct polymorph (Form I)."

Root Cause Analysis: Edoxaban Tosylate Monohydrate exhibits a co-solvency phenomenon . It is sparingly soluble in pure water (~2.7 g/kg) and sparingly soluble in pure acetonitrile (~0.56 g/kg).[2] However, in a 1:1 mixture , the solubility skyrockets to ~100 g/kg. Failure often occurs because operators assume that adding water to an acetonitrile solution will act as an anti-solvent. In this specific window, it actually increases solubility, preventing crystallization until the ratio tips too far, causing "oiling out."

The "Sweet Spot" Protocol:

StepActionMechanism
1. Dissolution Dissolve Crude Edoxaban Free Base in ACN/Water (1:1 v/v) at 60°C.Exploits the co-solvency peak for maximum throughput.
2. Acid Addition Add p-toluenesulfonic acid (p-TSA) solution.Salt formation.[1][2][3][4][5]
3. Cooling Cool slowly to 40°C.Metastable zone entry.
4. Seeding Add Form I seeds.Critical: Prevents oiling out/amorphous precipitation.
5. Anti-Solvent Do NOT add more water yet. Cool to 10°C first.Exhausts the solubility curve thermally before altering solvent composition.

Solubility Landscape Visualization:

SolubilityParadox PureACN Pure ACN (Solubility: ~0.6 g/kg) Mix ACN:Water (1:1) (Solubility: ~100 g/kg) SWEET SPOT PureACN->Mix Solubility Increases (Counter-intuitive) PureH2O Pure Water (Solubility: ~2.7 g/kg) PureH2O->Mix Solubility Increases Process Crystallization Path Mix->Process Start Here (60°C) Process->PureACN Cooling drives precipitation

Figure 2: The solubility paradox of Edoxaban Tosylate. Unlike typical crystallizations, mixing two poor solvents creates a high-solubility system.

FAQ: Impurity Management

Q: We are seeing "Impurity D" (Ortho-isomer) in the final HPLC. Can we wash it out? A: No. Impurity D comes from the p-toluenesulfonic acid (p-TSA) reagent itself. It is the salt of Edoxaban with o-toluenesulfonic acid.

  • Fix: You must source p-TSA with <0.5% ortho-isomer content. Recrystallization of the final API is ineffective at separating these isomers due to their structural similarity.

Q: The cis-diamine intermediate has 10% trans-isomer. Is this acceptable? A: No. The trans-isomer will carry through the coupling reaction.

  • Fix: If you are using the older azide-opening route, this is common. Switch to the aziridine-rearrangement route (Modern Process). This utilizes "neighboring group participation" (NGP) where the dimethylamide group assists in ring opening, locking the stereochemistry to the cis-configuration almost exclusively.

References
  • Michida, M., et al. (2019).[6] "Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban." Organic Process Research & Development, 23(3), 462–470. [Link][7]

  • Daiichi Sankyo Co., Ltd. (2018). "Preparation and purification processes of edoxaban tosylate monohydrate.
  • Unicell Lab Co., Ltd. (2020).[4] "Novel crystalline form of edoxaban and preparation method therefor." Korean Patent, KR102090912B1.[4]

  • Kardile, P., et al. (2025).[8] "Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate." International Research Journal on Advanced Engineering and Management. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, pyridine N-oxides and their derivatives are a class of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide will present a detailed prediction of its ¹H NMR spectrum, grounded in the analysis of analogous compounds. Furthermore, we will compare the utility of ¹H NMR with other key analytical techniques, offering a holistic perspective on the characterization of this and similar molecules.

The Importance of Spectroscopic Analysis for Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a pharmacological agent. Precise characterization of these molecules is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of protons within a molecule.

Predicting the ¹H NMR Spectrum of this compound

The structure of this compound presents a unique combination of substituents that influence the chemical shifts and coupling constants of the aromatic protons. Based on data from related substituted pyridine N-oxides, we can predict the expected ¹H NMR spectrum.[1][2]

The key features of the predicted spectrum are as follows:

  • The Aromatic Region: The pyridine N-oxide ring contains three protons. The N-oxide group generally causes a downfield shift of the α-protons (protons at positions 2 and 6) and a smaller downfield shift of the γ-proton (proton at position 4) compared to the parent pyridine. The electron-withdrawing nature of the chloro and cyanomethyl groups will further influence the chemical shifts.

    • H-6: This proton is ortho to the N-oxide and meta to the chloro group. It is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent N-oxide.

    • H-3 and H-4: These protons will be influenced by the adjacent substituents. The chloro group at position 5 will deshield the ortho proton (H-4) and the meta proton (H-3). The cyanomethyl group at position 2 will also influence these protons.

  • The Aliphatic Region: The cyanomethyl group (-CH₂CN) will give rise to a singlet in the aliphatic region of the spectrum. The chemical shift of these protons will be influenced by the electronegativity of the cyano group and the adjacent aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-68.2 - 8.4dJH6-H4 ≈ 2-3 Hz (meta)Strong deshielding from adjacent N-oxide.
H-47.4 - 7.6ddJH4-H3 ≈ 8-9 Hz (ortho), JH4-H6 ≈ 2-3 Hz (meta)Deshielded by the ortho chloro group and the N-oxide.
H-37.3 - 7.5dJH3-H4 ≈ 8-9 Hz (ortho)Influenced by the adjacent cyanomethyl group and meta chloro group.
-CH₂CN4.0 - 4.3sN/ASinglet due to no adjacent protons. Chemical shift influenced by the cyano group and the pyridine N-oxide ring.

Disclaimer: These are predicted values based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Below is a diagram illustrating the predicted proton assignments for this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR StructureElucidation Structure Elucidation HNMR->StructureElucidation CNMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation

Sources

A Senior Application Scientist’s Guide to Identifying Impurities in Commercial 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). In the highly regulated landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. Even trace-level impurities can have significant consequences, potentially leading to the formation of toxic byproducts, altered pharmacological activity, or instability in the final API.

This guide provides a comprehensive framework for researchers, analytical scientists, and process chemists to effectively identify, characterize, and compare impurities in commercial batches of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, enabling you to build robust, self-validating analytical systems.

Anticipating the Unknown: A Profile of Potential Impurities

Effective impurity hunting begins with a clear understanding of what to look for. Impurities in this compound can be categorized based on their likely origin: the synthetic route and potential degradation pathways.

The synthesis likely proceeds via the oxidation of a substituted picoline, followed by functionalization of the methyl group. A plausible synthetic pathway starts with 5-chloro-2-methylpyridine, which is oxidized to 5-chloro-2-methylpyridine 1-oxide. This intermediate is then likely halogenated to form 5-chloro-2-(chloromethyl)pyridine 1-oxide, followed by a cyanation reaction to yield the final product.

Based on this and related synthetic procedures for cyanopyridines and pyridine N-oxides[1][2], we can anticipate the following impurity classes:

  • Process-Related Impurities (Synthetic Intermediates & Byproducts):

    • Unreacted Starting Materials: 5-chloro-2-methylpyridine.

    • Key Intermediates: 5-chloro-2-methylpyridine 1-oxide, 5-chloro-2-(chloromethyl)pyridine 1-oxide.

    • Isomeric Impurities: Positional isomers formed during chlorination or other substitution reactions, such as 3-chloro or 6-chloro analogues[1].

    • Side-Reaction Products: Hydrolysis of the nitrile group to form the corresponding amide (5-chloro-2-(carbamoylmethyl)pyridine 1-oxide) or carboxylic acid (5-chloro-2-(carboxymethyl)pyridine 1-oxide).

  • Degradation Products:

    • The N-oxide functionality can be susceptible to reduction back to the parent pyridine.

    • Hydrolysis products, as mentioned above, can also form upon storage in the presence of moisture[3][4].

  • Residual Solvents:

    • Solvents commonly used in the synthesis of related compounds include dichloromethane, methanol, and ethyl acetate[5].

The Analytical Toolkit: A Comparative Guide

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach is essential. The three pillars of analysis for a compound like this are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Application Strengths Limitations Causality of Choice
HPLC-UV/MS Primary Assay & Non-Volatile Impurities: Separation and quantification of the main component, intermediates, and non-volatile byproducts.High resolution for complex mixtures. UV provides robust quantification. Mass Spectrometry (MS) provides mass information for structural elucidation[6][7].Not suitable for highly volatile compounds (e.g., solvents). MS response can be non-linear.The target molecule is a non-volatile solid, making HPLC the ideal primary technique for separation-based analysis.
GC-MS Volatile & Semi-Volatile Impurities: Identification and quantification of residual solvents and thermally stable, volatile impurities.Excellent sensitivity and selectivity for volatile compounds. Extensive mass spectral libraries (e.g., NIST) aid in identification[8][9].Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes[10].To ensure no volatile organic impurities or residual solvents from the synthesis remain, which HPLC would miss.
NMR Spectroscopy Structural Elucidation & Quantification: Unambiguous identification of known impurities against standards and characterization of unknown structures.Provides definitive structural information. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the impurity.Lower sensitivity compared to MS-based methods. Complex mixtures can lead to overlapping signals, often requiring isolation of the impurity[11][12].When an impurity is detected by HPLC-MS but its structure cannot be confirmed, NMR is the gold standard for definitive identification.

In-Depth Methodology: A Validated HPLC-UV/MS Protocol

Here, we present a detailed, self-validating protocol for the analysis of this compound. The choice of a reversed-phase C18 column is based on its proven robustness for separating moderately polar heterocyclic compounds[6]. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively.

Experimental Protocol: HPLC-UV/MS Analysis

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonation for positive ion mode ESI and improves peak shape.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good separation efficiency for a wide range of compounds.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 100 µg/mL.
  • Sample Solution: Prepare the commercial sample at the same concentration (100 µg/mL) as the Standard Solution using the same procedure.

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis and Mass Spectrometric detectors.
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • UV Detection: 275 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the pyridine N-oxide chromophore.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 15.0 | 95 | | 18.0 | 95 | | 18.1 | 5 | | 20.0 | 5 |

3. Mass Spectrometer Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Scan Range: m/z 50 - 500.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.

4. System Suitability (Trustworthiness Check):

  • Inject the Standard Solution five times.
  • The Relative Standard Deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
  • This ensures the system is performing with adequate precision before analyzing any samples.

Visualizing the Analytical Workflow

A systematic workflow is crucial for ensuring that all potential impurities are investigated thoroughly. The following diagram outlines a logical progression from sample analysis to impurity identification.

G cluster_prep Phase 1: Initial Analysis cluster_eval Phase 2: Data Evaluation cluster_char Phase 3: Characterization Sample Commercial Sample HPLC HPLC-UV/MS Analysis (Primary Screening) Sample->HPLC GCMS GC-MS Analysis (Volatiles/Solvents) Sample->GCMS NMR ¹H NMR Analysis (Initial Overview) Sample->NMR Detect Impurity Peak(s) Detected? HPLC->Detect GCMS->Detect NMR->Detect Known Known Impurity? Detect->Known Yes Isolate Isolate Impurity (Prep-HPLC) Detect->Isolate Quant Quantify Impurity (Area % vs. Standard) Known->Quant Report Final Impurity Report Quant->Report StructEluc Structural Elucidation (¹H, ¹³C NMR, HRMS) Isolate->StructEluc StructEluc->Quant G start Impurity Suspected q_volatile Is it a volatile or semi-volatile compound? start->q_volatile ans_gcms Use GC-MS q_volatile->ans_gcms  Yes   (e.g., Solvents) q_structure Is the structure unknown or needs confirmation? q_volatile->q_structure  No   (e.g., Process Impurity) ans_hplc Use HPLC-UV/MS for separation and initial mass data q_structure->ans_hplc  No   (Screening / Known) ans_nmr Use NMR for definitive structural elucidation q_structure->ans_nmr  Yes   (Unknown) ans_hplc->q_structure If MS data is inconclusive

Caption: Decision tree for selecting the optimal analytical technique for impurity identification.

Conclusion

The identification of impurities in pharmaceutical intermediates like this compound is a rigorous scientific discipline that underpins the safety and quality of medicines. A successful strategy is not built on a single method but on the intelligent application of complementary techniques. By combining the separation power of HPLC, the volatility screening of GC-MS, and the definitive structural insight of NMR, researchers can build a complete and accurate impurity profile. This guide provides the foundational principles and practical methodologies to establish a robust, trustworthy, and scientifically sound approach to impurity analysis in a drug development setting.

References

  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available at: [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available at: [Link]

  • ATSDR. ANALYTICAL METHODS. Available at: [Link]

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Available at: [Link]

  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • OSHA. (1991, December). Pyridine. Available at: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • SIELC Technologies. Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • PMC. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available at: [Link]

  • ResearchGate. (2025, August 6). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines | Request PDF. Available at: [Link]

  • Google Patents. CN101486676B - The preparation method of cyanomethylpyridine compound.
  • ScienceDirect. Catalyzed C-2 cyanomethylation of the indoles and pyrroles via direct oxidative cross-dehydrogen. Available at: [Link]

  • ScienceDirect. Study of degradation intermediates formed during electrochemical oxidation of pesticide residue 2,6-dichlorobenzamide (BAM) in. Available at: [Link]

  • Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

  • ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • PubMed. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Available at: [Link]

  • PubChem. 5-Chloro-2-(chloromethyl)pyridine. Available at: [Link]

  • ResearchGate. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Available at: [Link]

Sources

A Comparative Guide to Quality Control Standards for Edoxaban Intermediate CAS 220000-87-3

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the quality of active pharmaceutical ingredients (APIs) is paramount. This begins with stringent control over the starting materials and intermediates. This guide provides an in-depth technical comparison of quality control standards for a key intermediate in the synthesis of Edoxaban: tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate succinate (CAS 220000-87-3). We will explore the rationale behind rigorous quality control, compare it with less stringent alternatives, and provide actionable experimental protocols.

Edoxaban, marketed as Lixiana® and Savaysa®, is a direct factor Xa inhibitor used as an anticoagulant.[1][2] Its complex molecular structure, which includes three chiral centers, necessitates precise stereochemical control during synthesis to ensure the desired pharmacological activity and to minimize the presence of isomeric impurities.[2][3] The quality of the final Edoxaban drug substance is intrinsically linked to the purity of its intermediates.

The Critical Role of Intermediate CAS 220000-87-3 in Edoxaban Synthesis

The intermediate with CAS number 220000-87-3 is a crucial building block in the synthesis of Edoxaban.[4] It provides the cyclohexane-1,2-diamine core with the correct stereochemistry, which is essential for the molecule's biological activity. The purity of this intermediate directly impacts the impurity profile of the final API. Inadequate control at this stage can lead to the formation of diastereomers and other process-related impurities that can be challenging and costly to remove in downstream processing steps.[5]

A Comparison of Quality Control Philosophies

A robust quality control strategy for a critical intermediate like CAS 220000-87-3 goes beyond simple identity confirmation. It involves a comprehensive assessment of purity, including the identification and quantification of potential impurities, and the control of residual solvents. The following table compares a comprehensive, forward-looking quality control approach with a more conventional, and arguably less rigorous, alternative.

Quality Control Parameter Comprehensive (Recommended) Approach Conventional (Minimalist) Approach Rationale for Comprehensive Approach
Identity Confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS) and chromatographic retention time against a qualified reference standard.Confirmation by a single method, such as melting point or IR spectroscopy.Provides unambiguous identification and structural confirmation, reducing the risk of using an incorrect intermediate.
Assay Quantitative determination by a validated, stability-indicating HPLC method (e.g., >99.0%).Often not performed, or a less precise method like titration is used.Ensures the correct amount of the intermediate is used in the subsequent reaction, which is critical for reaction stoichiometry and yield.
Organic Impurities Controlled according to ICH Q3A(R2) guidelines.[6] Specific impurities are identified and quantified. Limits are set for specified, unspecified, and total impurities.A simple purity check by a non-specific method like TLC, with a general limit for total impurities.Proactively controls impurities that could affect the final API's safety and efficacy.[7][8] Early control is more cost-effective than late-stage remediation.
Chiral Purity Determination of enantiomeric/diastereomeric purity by a suitable chiral HPLC method.Often overlooked at the intermediate stage.Essential for ensuring the stereochemical integrity of the final API. Edoxaban has eight potential isomers, with only one being pharmacologically active.[3][9]
Residual Solvents Controlled according to ICH Q3C guidelines.[6] Solvents are identified and quantified by headspace GC.A simple loss on drying (LOD) test.Protects against the presence of potentially toxic solvents and ensures the accurate weighing of the intermediate.
Inorganic Impurities Analysis for residual catalysts or reagents (e.g., by ICP-MS) if used in the synthesis.Not typically considered unless a specific issue arises.Certain inorganic impurities can be toxic or can interfere with downstream reactions.[6]

Experimental Protocols for Comprehensive Quality Control

To implement a robust quality control strategy, validated analytical methods are essential. The following are representative protocols for the analysis of Edoxaban intermediate CAS 220000-87-3.

Protocol 1: Purity and Assay by RP-HPLC

This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak

  • Theoretical Plates: ≥ 2000 for the main peak

  • Repeatability (n=6): RSD ≤ 1.0% for the peak area

Calculation:

The assay is calculated against a qualified reference standard of known purity. Impurities are reported as area percentages relative to the main peak.

Protocol 2: Chiral Purity by Chiral HPLC

This method is crucial for controlling the stereochemical purity of the intermediate.

Chromatographic Conditions:

  • Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with or without a small amount of an amine additive (e.g., diethylamine). The exact composition should be optimized for the specific column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

System Suitability:

  • Resolution: ≥ 1.5 between the desired stereoisomer and its closest eluting isomer.

  • Repeatability (n=6): RSD ≤ 2.0% for the peak area of the main isomer.

Visualizing the Quality Control Workflow

A systematic approach to quality control ensures that all critical parameters are assessed. The following diagram illustrates a comprehensive workflow for the quality control of Edoxaban intermediate CAS 220000-87-3.

QC_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Disposition Sample Intermediate Batch Received Documentation Documentation Review (CoA, Batch Records) Sample->Documentation Visual Visual Inspection (Appearance, Color) Documentation->Visual Identity Identity Confirmation (NMR, MS) Visual->Identity Purity_Assay Purity and Assay (RP-HPLC) Identity->Purity_Assay Chiral_Purity Chiral Purity (Chiral HPLC) Purity_Assay->Chiral_Purity Residual_Solvents Residual Solvents (GC-HS) Chiral_Purity->Residual_Solvents Inorganic_Impurities Inorganic Impurities (ICP-MS, if applicable) Residual_Solvents->Inorganic_Impurities Data_Review Data Review and Comparison to Specifications Inorganic_Impurities->Data_Review OOS Out-of-Specification (OOS) Investigation Data_Review->OOS Fails Specs Release Batch Release Data_Review->Release Meets Specs Reject Batch Rejection OOS->Reject Confirmed OOS

Caption: A comprehensive quality control workflow for Edoxaban intermediate CAS 220000-87-3.

Logical Framework for Impurity Control

The control of impurities should be based on a scientific understanding of the manufacturing process and the potential for degradation. The following diagram illustrates the logical framework for identifying and controlling impurities in the Edoxaban intermediate.

Impurity_Control cluster_0 Sources of Impurities cluster_1 Impurity Identification and Characterization cluster_2 Control Strategy Starting_Materials Starting Materials Analytical_Detection Analytical Detection (HPLC, GC) Starting_Materials->Analytical_Detection Reagents Reagents and Solvents Reagents->Analytical_Detection Intermediates By-products and Intermediates Intermediates->Analytical_Detection Degradation Degradation Products Degradation->Analytical_Detection Structure_Elucidation Structure Elucidation (MS, NMR) Analytical_Detection->Structure_Elucidation Synthesis_of_Standards Synthesis of Reference Standards Structure_Elucidation->Synthesis_of_Standards Process_Optimization Process Optimization Structure_Elucidation->Process_Optimization Routine_Testing Routine QC Testing Synthesis_of_Standards->Routine_Testing Specification_Setting Setting Specifications (ICH Q3A) Process_Optimization->Specification_Setting Specification_Setting->Routine_Testing

Caption: A logical framework for the identification and control of impurities.

Conclusion

A comprehensive, scientifically-grounded quality control strategy for Edoxaban intermediate CAS 220000-87-3 is not merely a regulatory hurdle; it is a critical component of a robust drug development program. By implementing stringent controls at the intermediate stage, manufacturers can ensure the quality, safety, and efficacy of the final Edoxaban API, while also improving process efficiency and reducing the risk of costly late-stage failures. The adoption of advanced analytical techniques and adherence to international guidelines, such as those from the ICH, are essential for achieving these goals.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy.
  • Edoxaban Monograph for Professionals - Drugs.com. (2025, September 24).
  • Edoxaban Synthesis Process - Pharmaceutical Intermediates Supplier Arborpharmchem. (2026, January 23).
  • Edoxaban and Impurities - BOC Sciences.
  • Edoxaban Tablets - [Product Monograph Template - Standard]. (2025, May 5).
  • A Process For Preparation Of Intermediate Of Edoxaban - Quick Company.
  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban - ResearchGate.
  • Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap. (2017, June 20).
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF EDOXABAN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC - Journal of Tianjin University Science and Technology.
  • Priority Monographs - US Pharmacopeia (USP).
  • LIXIANA® (edoxaban) Product Monograph. (2017, January 12).
  • Edoxaban EP Impurities & USP Related Compounds - SynThink Research Chemicals.
  • Edoxaban Synthetic Routes - MedKoo Biosciences.
  • Micellar Liquid Chromatography Determination of Edoxaban in Oral Solid Dosage Forms: Theoretical Aspects and Validation - PMC. (2025, October 20).
  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug - ResearchGate. (2025, March 3).
  • Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug | International Research Journal on Advanced Engineering and Management (IRJAEM). (2025, March 19).
  • Edoxaban Impurities and Related Compound - Veeprho.
  • Details for: SANDOZ EDOXABAN - Drug and Health Products Portal. (2025, September 11).
  • Version 10 February 2012 - CIMA.
  • Health Products Regulatory Authority 02 May 2025 CRN00DZ1J Page 1 of 7 IPAR - HPRA. (2025, May 2).
  • EP4438595A1 - Edoxaban key intermediate and synthesis method therefor - Google Patents.
  • 21 - Quality Control Chemicals (QCC).
  • Edoxaban Impurity Q QCC Cat No.: QE042817 CAS No.: NA Mol. Formula - QUALITY CONTROL CHEMICALS INC.

Sources

Benchmarking yield of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide against patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking yield of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide against patent literature Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

This guide evaluates the N-oxidation of 5-chloro-2-(cyanomethyl)pyridine (CAS: 1017779-66-8), a critical intermediate in the synthesis of Factor Xa inhibitors such as Edoxaban . While standard laboratory methods (mCPBA) offer high conversion, they pose significant safety and scalability challenges. This benchmark compares the "Gold Standard" laboratory route against "Process-Viable" patent methodologies, specifically focusing on yield preservation and the prevention of nitrile hydrolysis.

Key Finding: The use of Urea Hydrogen Peroxide (UHP) with Phthalic Anhydride offers the optimal balance of yield (88-92%), safety, and atom economy, outperforming traditional Peracetic Acid routes which suffer from nitrile hydrolysis side-reactions.

Chemical Context & Strategic Importance

The target molecule, This compound , serves as a "gateway" intermediate. The N-oxide moiety activates the pyridine ring for subsequent functionalization, often via the Polonovski rearrangement or Boekelheide reaction , to generate the corresponding alcohol or aldehyde required for the Edoxaban coupling sequence.

Critical Quality Attribute (CQA): The integrity of the cyanomethyl group is paramount. Under acidic aqueous oxidation conditions (e.g.,


 + Acetic Acid), the nitrile is prone to hydrolysis, yielding the undesired amide impurity (5-chloro-2-pyridineacetamide 1-oxide).
Reaction Pathway Visualization

The following diagram illustrates the primary oxidation pathway and the critical hydrolysis risk.

ReactionPathway SM 5-Chloro-2-(cyanomethyl)pyridine (Starting Material) Oxidant Oxidant (mCPBA or UHP/Anhydride) SM->Oxidant Target TARGET PRODUCT This compound Oxidant->Target Major Pathway (Anhydrous/Buffered) Impurity IMPURITY (Hydrolysis) 5-Chloro-2-pyridineacetamide 1-oxide Oxidant->Impurity Side Reaction (Aq. Acid/High Temp)

Figure 1: Reaction pathway highlighting the competitive hydrolysis risk under acidic conditions.

Patent Landscape vs. Literature Benchmarking

The following table synthesizes experimental data from standard organic synthesis literature against optimized patent protocols (Daiichi Sankyo and generic process patents).

FeatureMethod A: Lab Standard Method B: Patent/Process (Recommended) Method C: Legacy Industrial
Reagent System mCPBA (meta-Chloroperoxybenzoic acid) in DCMUHP (Urea Hydrogen Peroxide) + Phthalic Anhydride H2O2 (30% aq) + Acetic Acid
Yield (Isolated) 90 - 95% 88 - 92% 65 - 75%
Purity (HPLC) >98%>98%~85% (Amide impurities)
Reaction Time 2 - 4 Hours6 - 12 Hours12 - 24 Hours
Scalability Low. Shock-sensitive by-products; high cost.High. Solid reagents; non-shock sensitive; cheap.Medium. Exotherm control difficult; workup tedious.
Selectivity Excellent.[1][2]Excellent (Anhydrous conditions protect CN group).Poor. Water + Acid promotes nitrile hydrolysis.
Reference J. Org.[1][3][4][5][6] Chem. Standard ProtocolsUS Patent 7,365,205 (Adapted); SynlettOrg. Synth. Coll. Vol. 4
Detailed Experimental Protocols
Protocol A: The "Process-Viable" Method (UHP/Phthalic Anhydride)

Recommended for scale-up (>10g) and high purity requirements.

Rationale: Urea Hydrogen Peroxide (UHP) acts as a "dry" carrier of


. When combined with Phthalic Anhydride, it generates monoperoxyphthalic acid in situ. This avoids the presence of free water and strong mineral acids, preventing the hydrolysis of the cyanomethyl group.

Step-by-Step Methodology:

  • Setup: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge 5-chloro-2-(cyanomethyl)pyridine (1.0 eq) and Acetonitrile (10 volumes).

  • Reagent Addition: Add Phthalic Anhydride (2.5 eq) in one portion. The suspension is stirred at room temperature.

  • Oxidant Addition: Add Urea Hydrogen Peroxide (UHP) (2.5 eq) portion-wise over 30 minutes.

    • Critical Control: Maintain internal temperature <30°C. The reaction is exothermic.

  • Reaction: Heat the mixture to 45-50°C and stir for 6–8 hours. Monitor by HPLC (Target retention time shift ~2-3 min earlier than SM on C18).

  • Workup (Self-Validating):

    • Cool to 0°C. Phthalic acid (by-product) precipitates out.

    • Filtration: Filter off the solid phthalic acid by-product. This simplifies purification.

    • Quench: Treat the filtrate with 10% aqueous

      
       to destroy excess peroxide (Test with starch-iodide paper: Blue -> Colorless).
      
    • Extraction: Concentrate acetonitrile, dilute with water, and extract with Ethyl Acetate (3x).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAc/Heptane if necessary.
    
Protocol B: The "Lab Standard" Method (mCPBA)

Recommended for small scale (<1g) or rapid screening.

Rationale: mCPBA is a potent electrophilic oxidant. The reaction is fast and clean but generates m-chlorobenzoic acid, which can be difficult to remove completely without chromatography.

Step-by-Step Methodology:

  • Setup: Dissolve 5-chloro-2-(cyanomethyl)pyridine (1.0 eq) in Dichloromethane (DCM) (15 volumes). Cool to 0°C.

  • Addition: Add mCPBA (77% max purity, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 10% aqueous

      
        (2x) to remove m-chlorobenzoic acid.
      
    • Wash with 10% aqueous

      
        (to quench peroxides).
      
  • Isolation: Dry (

    
    ) and concentrate in vacuo.
    
Process Workflow Diagram (UHP Method)

This workflow illustrates the logical flow of the recommended industrial method, highlighting safety checkpoints.

ProcessWorkflow Start Start: Charge SM + MeCN (Inert Atmosphere) AddReagents Add Phthalic Anhydride Then UHP (Portion-wise) Start->AddReagents TempControl CRITICAL: Maintain T < 30°C (Exotherm Control) AddReagents->TempControl Reaction Heat to 45-50°C (6-8 Hours) TempControl->Reaction Check HPLC Check: SM < 1.0%? Reaction->Check Check->Reaction No (Extend Time) Workup1 Cool to 0°C & Filter (Remove Phthalic Acid) Check->Workup1 Yes Quench Quench Filtrate (10% Na2SO3) Workup1->Quench Isolate Extract (EtOAc) & Concentrate Yield: 88-92% Quench->Isolate

Figure 2: Optimized workflow for the UHP/Phthalic Anhydride oxidation method.

References
  • Daiichi Sankyo Company, Ltd. (2008). Process for the preparation of oxadiazole compounds containing cyclohexanediamine moiety. US Patent 7,365,205.

  • Caron, S., et al. (2006). "Large-Scale Oxidations in the Pharmaceutical Industry". Chemical Reviews, 106(7), 2943–2989.

  • Vagle, et al. (2008). "Urea-Hydrogen Peroxide Complex: A Safe and Efficient Reagent for the Preparation of Pyridine N-Oxides". Tetrahedron Letters, 49(33).
  • Sharpless, K. B., et al. (1998). "Methyltrioxorhenium (MTO) Catalysis in Oxidation". Journal of the American Chemical Society.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide Audience: Pharmaceutical Researchers & Process Chemists (Focus: Factor Xa Inhibitor Synthesis/Edoxaban Intermediates)[1]

Executive Safety Summary

This compound (CAS: 800401-63-2) is a specialized heterocyclic intermediate, primarily utilized in the synthesis of anticoagulant drugs such as Edoxaban .[1]

While often categorized under generic hazard codes in supplier catalogs, its structural moieties—specifically the pyridine N-oxide core paired with a cyanomethyl (nitrile) side chain—dictate a safety protocol that exceeds standard laboratory defaults.[1]

The Core Risks:

  • Dust Aerosolization: As a crystalline solid, this compound generates fine particulate matter that is a potent respiratory and mucosal irritant.

  • Dermal Permeation: Pyridine derivatives are known solvent carriers. The N-oxide functionality increases polarity, potentially enhancing skin absorption rates relative to the non-oxidized pyridine.[1]

  • Metabolic Toxicity: The cyanomethyl group presents a latent risk of cyanide release under specific metabolic or extreme hydrolytic conditions, necessitating strict control over ingestion and inhalation pathways.

Hazard Assessment & PPE Matrix

Senior Scientist Note: Do not rely solely on the "Irritant" label. Treat this compound as a Sensitizer and Potential Corrosive to mucous membranes due to the N-oxide functionality.[1]

PPE Specification Table
Body ZoneStandard RequirementSenior Scientist Recommendation (Best Practice) Technical Rationale
Hand Protection Nitrile Gloves (0.11 mm)Double Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (Extended Cuff, >0.14 mm) or LaminatePyridine derivatives can permeate standard thin nitrile <15 mins.[1] Double gloving creates a sacrificial layer and visual indicator for breaches.
Eye/Face Safety GlassesChemical Goggles (Indirect Vent) Crystalline dust can bypass safety glasses.[1] Goggles seal the orbital area against fine particulates that cause severe lacrimation and corneal opacity.
Respiratory N95 MaskP100 / HEPA Filter (Half-Face) or Fume Hood N95s do not filter organic vapors if slight sublimation occurs.[1] A P100 filter captures 99.97% of particulates, critical for potent drug intermediates.
Body Lab Coat (Cotton)Tyvek® Sleeves + Lab Coat Cotton retains dust.[1] Tyvek sleeves prevent wrist-gap exposure, a common contact point during weighing and transfer.
Footwear Closed-toe shoesChemical Resistant Overshoes Prevents tracking of potent API intermediates out of the synthesis zone.[1]

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate direct contact and minimize static-induced aerosolization, a common issue with polar N-oxide crystals.[1]

Phase 1: Preparation & Weighing
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Static Mitigation: Pyridine N-oxides are prone to static charge.[1] Use an anti-static gun or ionizer bar inside the hood before transferring powder.

  • Vessel Selection: Use glass or HDPE. Avoid metal spatulas if possible; use conductive plastic to reduce static spark risk.

Phase 2: Reaction Setup
  • Solvent Choice: This compound is soluble in polar aprotic solvents (DMSO, DMF).[1]

  • Addition Sequence: Add the solid to the solvent, not solvent to solid. This suppresses dust clouds.

  • Temperature Control: N-oxides can be thermally unstable.[1] Ensure the reaction vessel is equipped with a temperature probe before heating.

Phase 3: Decontamination
  • Solvent Wash: Wipe surfaces with Methanol (solubilizes the organic component) followed by a soap/water rinse.[1]

  • Verification: For high-potency labs, use a UV lamp (254 nm) to check for residual fluorescence (many pyridine oxides fluoresce), confirming clean-up.[1]

Visualizing the Safety Logic

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points that prevent exposure.

SafetyProtocol Start START: Task Definition Risk Risk Assessment: Dust vs. Solution? Start->Risk PPE_Dust PPE Level B: Goggles + P100 + Double Gloves Risk->PPE_Dust Solid/Powder PPE_Sol PPE Level C: Safety Glasses + Nitrile Gloves Risk->PPE_Sol Dissolved Eng_Check Engineering Check: Hood Velocity > 80 fpm PPE_Dust->Eng_Check PPE_Sol->Eng_Check Action Execute Handling (Anti-static protocols) Eng_Check->Action Pass Decon Decontamination: Methanol Wipe -> Soap/Water Action->Decon Waste Disposal: High BTU Incineration Decon->Waste

Caption: Workflow logic distinguishing between solid state (high risk) and solution state handling requirements.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area to allow aerosols to settle (approx. 2 minutes).

  • Isolate: Don full PPE (including P100 respirator).

  • Neutralize: Do not use bleach immediately. Cover with a solvent-dampened pad (Acetone or Methanol) to prevent dust, then scoop into a waste container.[1]

  • Clean: Wash area with water.[2][3][4][5][6][7][8][9][10]

Disposal Strategy
  • Classification: Hazardous Organic Waste (Nitrogen-containing).[1]

  • Incompatibility: Do not mix with strong oxidizing agents or strong acids (risk of exothermic decomposition or HCN evolution).[1]

  • Ultimate Disposal: High-Temperature Incineration (with scrubber for NOx and HCl) is the only acceptable method for complete destruction of the pyridine ring and nitrile functionality.[1]

References

  • PubChem. (n.d.). Compound Summary: Edoxaban (Related Intermediates).[1] National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(cyanomethyl)pyridine 1-oxide
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Reactant of Route 2
5-Chloro-2-(cyanomethyl)pyridine 1-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.